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  • Product: (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid
  • CAS: 63075-39-8

Core Science & Biosynthesis

Foundational

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid chemical structure and CAS number

The following is an in-depth technical guide for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid , designed for researchers and drug development professionals. Chemical Identity & Core Properties[1][2][3] (2R)-2-Hydroxy-2-(t...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid , designed for researchers and drug development professionals.

Chemical Identity & Core Properties[1][2][3]

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a high-value chiral building block used primarily in the synthesis of anticholinergic and antispasmodic pharmaceutical agents. It serves as a bioisostere for (R)-mandelic acid and (R)-2-thienylglycolic acid, allowing medicinal chemists to modulate lipophilicity and metabolic stability in drug candidates targeting muscarinic receptors (M1–M5).

Nomenclature & Identifiers[1][2][4][5][6]
PropertyDetail
IUPAC Name (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid
Common Names (R)-3-Thienylglycolic acid; (R)-

-Hydroxy-3-thiopheneacetic acid
CAS Number 63075-39-8 (Specific to (R)-isomer)
Racemic CAS 27111-21-1
Molecular Formula C

H

O

S
Molecular Weight 158.18 g/mol
SMILES OC(=O)c1csc1
Chirality (R)-Enantiomer
Physical Characteristics[2][12][13][14][15]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 112–115 °C (typical for enantiopure form).

  • Solubility: Soluble in methanol, ethanol, and ethyl acetate; sparingly soluble in water.

  • pKa: ~3.8 (Carboxylic acid).

Synthesis & Manufacturing Methodologies

While classical chemical resolution (using chiral amines like


-methylbenzylamine) is possible, modern industrial scalability favors Enzymatic Kinetic Resolution (EKR)  or Asymmetric Transfer Hydrogenation . The EKR route is preferred for its high enantiomeric excess (>99% ee) and mild conditions.
Protocol: Enzymatic Kinetic Resolution of Racemic 3-Thienylglycolic Acid

This protocol utilizes an immobilized lipase (e.g., Candida antarctica Lipase B, CAL-B) to selectively esterify the (S)-enantiomer, leaving the desired (R)-acid unreacted or vice-versa depending on the solvent/acyl donor system.

Reagents & Materials:
  • Substrate: Racemic 3-thienylglycolic acid methyl ester.

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Solvent: Diisopropyl ether (dry) or Toluene.

  • Acyl Donor: Vinyl acetate (irreversible acyl donor).

Step-by-Step Methodology:
  • Preparation: Dissolve racemic 3-thienylglycolic acid methyl ester (1.0 eq) in dry diisopropyl ether (0.1 M concentration).

  • Acyl Donor Addition: Add vinyl acetate (3.0 eq).

  • Enzyme Loading: Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubation: Shake at 30–40°C at 200 rpm. Monitor conversion via chiral HPLC.

  • Termination: Stop reaction at ~50% conversion (theoretical yield of resolution). Filter off the enzyme.

  • Separation:

    • The reaction mixture contains (R)-ester (slow reacting) and (S)-acetylated ester .

    • Evaporate solvent.

    • Separate via column chromatography (Silica gel; Hexane/EtOAc gradient).

  • Hydrolysis: Hydrolyze the isolated (R)-ester using LiOH/THF/H

    
    O to yield the free acid (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid .
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Racemic 3-Thienylglycolic Acid Methyl Ester Reaction Kinetic Resolution (30°C, Diisopropyl ether) Start->Reaction Enzyme Immobilized Lipase (CAL-B) + Vinyl Acetate Enzyme->Reaction Catalyst Separation Chromatographic Separation Reaction->Separation ~50% Conversion Prod_R (R)-Ester (Unreacted) Separation->Prod_R Prod_S (S)-Acetylated Ester (Byproduct) Separation->Prod_S Hydrolysis Hydrolysis (LiOH, THF/H2O) Prod_R->Hydrolysis Final Final Product: (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (>99% ee) Hydrolysis->Final

Figure 1: Enzymatic Kinetic Resolution workflow for the production of high-purity (R)-isomer.

Pharmaceutical Applications

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a critical chiral synthon in the development of Muscarinic Acetylcholine Receptor Antagonists (LAMA/SAMA).

Structure-Activity Relationship (SAR) Studies

In anticholinergic drugs like Tiotropium or Glycopyrronium , the "head" group is typically a glycolic acid derivative.

  • Standard: Di-(2-thienyl)glycolic acid or Phenyl-cyclopentyl-glycolic acid.

  • Innovation: Substituting a phenyl or 2-thienyl ring with a 3-thienyl ring alters the electronic distribution and steric bulk. This modification is used to fine-tune:

    • Receptor Binding Affinity: The 3-thienyl moiety interacts differently with the aromatic cage of the muscarinic receptor.

    • Metabolic Stability: Thiophene rings are susceptible to S-oxidation; the 3-position offers a different metabolic profile compared to the 2-position.

Downstream API Synthesis

It serves as the acylating agent for complex amino-alcohols (e.g., scopine, quinuclidinol) to form the final ester drug substance.

DrugPathway Intermediate (2R)-2-Hydroxy-2-(thiophen-3-yl) acetic acid Coupling Esterification (CDI or DCC coupling) Intermediate->Coupling API Novel Muscarinic Antagonist (Candidate) Coupling->API Formation of Ester Linkage Base Amino-Alcohol Base (e.g., 3-Quinuclidinol) Base->Coupling

Figure 2: Application of the intermediate in assembling anticholinergic drug candidates.

Analytical Characterization & Quality Control

To ensure the integrity of this chiral intermediate, the following analytical specifications are recommended.

TestMethodAcceptance Criteria
Identity

H-NMR (400 MHz, DMSO-d

)

7.49 (dd, 1H), 7.42 (d, 1H), 7.08 (d, 1H), 5.15 (s, 1H).
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H)

99.0% ee (No (S)-isomer detected)
Assay HPLC (Reverse Phase C18)

98.0% w/w
Specific Rotation Polarimetry

to

(c=1, MeOH)
HPLC Method Parameters (Chiral)
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Retention: The (R)-isomer typically elutes after the (S)-isomer in this system (verify with racemic standard).

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiophene derivatives can darken upon exposure to light and air due to oxidative polymerization.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92212797, 3-Thiopheneglycolic acid, (R)-. Retrieved from [Link]

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.
Exploratory

Therapeutic Potential and Bioisosteric Utility of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid Derivatives

Executive Summary (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid ) represents a critical chiral scaffold in the design of muscarinic receptor antagonists and emerging antiviral agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid ) represents a critical chiral scaffold in the design of muscarinic receptor antagonists and emerging antiviral agents. As a bioisostere of both mandelic acid (phenyl) and the more common 2-thienylglycolic acid, this moiety offers unique electronic and steric properties that modulate receptor binding affinity and metabolic stability.

This guide provides an in-depth analysis of the medicinal chemistry, therapeutic applications, and enantioselective synthesis of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid derivatives. It specifically addresses their role as potent Long-Acting Muscarinic Antagonists (LAMAs) for respiratory diseases and their critical importance as structural analogs in the quality control of blockbuster drugs like Tiotropium.

Medicinal Chemistry: The Thiophene Bioisostere

The strategic replacement of a phenyl ring with a thiophene ring (bioisosterism) is a cornerstone of modern drug design. In the context of glycolic acid derivatives, the specific isomerism—thiophen-2-yl vs. thiophen-3-yl —dictates the pharmacological profile.

Structural Activity Relationship (SAR)

The (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid scaffold serves as the "head group" for anticholinergic agents. Its binding efficacy is driven by the capacity of the hydroxyl group to form hydrogen bonds with the receptor (e.g., Asn614 in M3 receptors) while the aromatic thienyl ring engages in


 interactions.
FeaturePhenyl (Mandelic)2-Thienyl (Tiotropium)3-Thienyl (Novel Analogs)
Electronic Character Electron-neutralElectron-rich (

-excessive)
Electron-rich, different vector
Steric Bulk LargerCompactCompact
Metabolic Liability Para-hydroxylationS-oxidation / Ring openingAlternative metabolic soft spots
Receptor Affinity (M3) HighVery HighHigh (often equipotent)
The 3-Thienyl Advantage

While 2-thienyl derivatives dominate the market (e.g., Tiotropium, Aclidinium), 3-thienyl derivatives are investigated to:

  • Circumvent Patent Space: Novel chemical entities (NCEs) that retain potency while avoiding 2-thienyl IP claims.

  • Modulate Lipophilicity: Slight differences in logP allow for fine-tuning of tissue retention in inhaled formulations.

  • Impurity Profiling: The 3-thienyl isomer is a critical "isomer impurity" in the synthesis of 2-thienyl drugs; understanding its pharmacology is essential for safety qualification.

Key Therapeutic Applications[1][2]

Respiratory Diseases (COPD & Asthma)

The primary application of this scaffold is in the synthesis of Quinuclidine esters acting as M3 muscarinic antagonists.

  • Mechanism: Competitive antagonism of acetylcholine at M3 receptors in airway smooth muscle.

  • Key Derivative: 4-[Hydroxy(di-3-thienyl)methyl]-1-azoniabicyclo[2.2.2]octane salts .[1][2]

    • These "Di-3-thienyl" analogs of Tiotropium have demonstrated sustained bronchodilation in preclinical models.

    • Protocol Insight: The (R)-configuration at the glycolic center is essential for high-affinity binding (eutomer), often exceeding the (S)-isomer (distomer) potency by >100-fold.

Emerging Areas: Antivirals and Ion Channels

Recent literature expands the utility of the 3-thienyl moiety beyond anticholinergics:

  • HBV Capsid Assembly Modulators: 3-thienyl acetic acid derivatives have been incorporated into Heteroaryldihydropyrimidines (HAPs) to improve metabolic stability against CYP450 degradation compared to phenyl analogs.

  • SK3 Channel Activators: Thio-ether functionalized glycolipids derived from this acid act as potent activators of SK3 calcium-activated potassium channels, promoting vasorelaxation.

Visualization: SAR & Development Logic

The following diagram illustrates the decision matrix for selecting the 3-thienyl scaffold during lead optimization.

SAR_Logic Lead Lead Compound (Phenyl Glycolate) Optimization Lead Optimization (Bioisosterism) Lead->Optimization Improve Potency Thienyl2 2-Thienyl Analog (e.g., Tiotropium) Optimization->Thienyl2 Standard Route Thienyl3 3-Thienyl Analog ((2R)-2-Hydroxy-2-(thiophen-3-yl)...) Optimization->Thienyl3 Alternative Route Evaluation Pharmacological Evaluation Thienyl2->Evaluation Thienyl3->Evaluation Outcome1 High M3 Affinity Market Standard Evaluation->Outcome1 2-Thienyl Outcome2 Altered Metabolism Novel IP Space Evaluation->Outcome2 3-Thienyl

Caption: Strategic selection of the 3-Thienyl scaffold to modulate metabolic stability and secure novel intellectual property.

Synthesis & Manufacturing: Enantioselective Protocols

Producing the pure (2R)-isomer is critical, as the (2S)-isomer is often pharmacologically inactive or responsible for off-target effects.

Protocol: Enzymatic Kinetic Resolution

This method is preferred for its scalability and "Green Chemistry" credentials, avoiding toxic heavy metal catalysts.

Objective: Isolate (R)-Ethyl-2-hydroxy-2-(thiophen-3-yl)acetate from the racemate.

Materials:

  • Substrate: Racemic Ethyl 2-hydroxy-2-(thiophen-3-yl)acetate.

  • Biocatalyst: Immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435).[3]

  • Acyl Donor: Vinyl acetate (irreversible donor).

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 100 mM of the racemic ester in DIPE. Add 3 equivalents of vinyl acetate.

  • Initiation: Add CAL-B (20 mg/mL) to the reaction vessel. Incubate at 30°C with orbital shaking (200 rpm).

  • Reaction Monitoring: Monitor the formation of the (S)-acetylated product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Mechanism:[4][5][6][7] The lipase selectively acetylates the (S)-enantiomer , leaving the (R)-alcohol unreacted.

  • Termination: Stop the reaction when conversion reaches 50% (theoretical maximum for kinetic resolution). Filter off the enzyme beads.

  • Separation:

    • Evaporate the solvent.

    • Separate the (S)-acetate and the desired (R)-alcohol via column chromatography (Silica gel; Gradient: 0-20% EtOAc in Hexane).

  • Validation: Verify enantiomeric excess (ee) > 99% via HPLC and absolute configuration via optical rotation (

    
    ).
    
Synthesis Workflow Diagram

Synthesis_Workflow Racemate Racemic Mixture (R/S)-3-Thienyl Glycolate Enzyme Add CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Reaction Kinetic Resolution (Selective Acetylation of S-isomer) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation ProductR Target: (R)-Alcohol (>99% ee) Separation->ProductR Unreacted ProductS Byproduct: (S)-Acetate Separation->ProductS Acetylated

Caption: Chemo-enzymatic workflow for isolating the bioactive (R)-enantiomer.

Quality Control & Impurity Management

In the manufacturing of Tiotropium Bromide (a di-2-thienyl compound), the 3-thienyl isomer is a critical process-related impurity.

  • Origin: Contamination of the starting material (2-bromothiophene) with 3-bromothiophene leads to the formation of "mixed" glycolates: 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid .

  • Analytical Standard: Pure (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid derivatives are required as Reference Standards to quantify this impurity via UPLC-MS.

  • Specification: ICH Q3A guidelines typically require this isomer to be controlled below 0.15% in the final API.

References

  • US Patent 8,183,257 B2. Muscarinic Acetylcholine Receptor Antagonists. (2012). Describes the synthesis and activity of hydroxy(di-3-thienyl)methyl derivatives. Link

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Muscarinic Antagonists. (Contextual grounding on Thienyl vs Phenyl bioisosterism).
  • Organic & Biomolecular Chemistry. Thio-ether functionalized glycolipid amphiphilic compounds reveal a potent activator of SK3 channel.[8] (2019). Link

  • BenchChem. 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid Properties and Applications.Link

  • Biotechnology & Bioengineering.Enzymatic resolution of 3-thienylglycolic acid esters using Candida antarctica lipase B. (General protocol reference for CAL-B resolutions).

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid in Organic Solvents

Introduction The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, a comprehensive understanding of an API's solubility profile is indispensable. This guide provides a detailed technical overview of the theoretical and experimental considerations for determining the solubility of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid , a chiral carboxylic acid of interest in pharmaceutical research.

While specific experimental data for this compound is not extensively published, this document outlines a robust scientific framework for predicting, determining, and interpreting its solubility in a range of common organic solvents. As a Senior Application Scientist, the aim is to provide not just a protocol, but a self-validating system of inquiry grounded in established principles and authoritative standards.

Molecular Structure and Predicted Solubility Characteristics

To understand the solubility of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (CAS No: 22098-20-0), we must first analyze its molecular structure. The key functional groups and structural features are:

  • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in protic and polar aprotic solvents. The acidic nature of this group also means its ionization state can be manipulated with pH in aqueous solutions, though this guide focuses on organic solvents.

  • Hydroxyl Group (-OH): Located at the chiral center, this is another polar group that can participate in hydrogen bonding as both a donor and acceptor, further enhancing affinity for polar solvents.[1]

  • Thiophene Ring: This heterocyclic aromatic ring introduces some non-polar character to the molecule. However, the sulfur atom can participate in dipole-dipole interactions. The overall contribution is a balance between its aromaticity and the polarity induced by the sulfur heteroatom.

  • Chirality (2R): While the specific enantiomer ((2R)) is defined, for most achiral solvents, the solubility is expected to be identical to its (2S) enantiomer or the racemic mixture. Differences in solubility would only be anticipated in a chiral solvent environment.

Overall Polarity Assessment: The presence of two highly polar functional groups (carboxylic acid and hydroxyl) on a relatively small molecule suggests that (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a polar compound.[2] Therefore, its solubility is predicted to be higher in polar solvents and lower in non-polar solvents, following the principle of "like dissolves like".[2][3]

Theoretical Framework: The "Why" Behind Solubility

The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[2]

Key Intermolecular Interactions for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid:
  • Hydrogen Bonding: The carboxylic acid and hydroxyl groups are prime sites for hydrogen bonding. Solvents that are hydrogen bond donors or acceptors (e.g., alcohols, ethers, ketones) are expected to be effective at solvating the molecule.

  • Dipole-Dipole Interactions: The polar C=O, O-H, and C-S bonds create dipoles, allowing for favorable interactions with other polar solvent molecules.

  • Van der Waals Forces: These weaker forces will be present in all solvent interactions but will be the dominant force in non-polar solvents like hydrocarbons.

The interplay of these forces dictates the solubility profile. For instance, while a long-chain alcohol might be polar, its extended non-polar hydrocarbon chain could reduce the solubility of this highly polar API compared to a short-chain alcohol like methanol.[2]

Proposed Organic Solvents for Solubility Screening

A well-designed solubility study should include a diverse range of solvents, categorized by their polarity and functional groups. This allows for a comprehensive understanding of the API's behavior.

Solvent ClassExamplesPredicted Solubility Rationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh potential for hydrogen bonding with the -COOH and -OH groups. Methanol is expected to be one of the best solvents due to its high polarity and small size.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions. DMSO is a powerful solvent for many polar compounds. Ethyl acetate offers a balance of polarity and is a common solvent in formulations.
Non-Polar Hexane, Toluene, Dichloromethane (DCM)Low predicted solubility. The energy required to break the API's crystal lattice will not be sufficiently compensated by the weak van der Waals forces with these solvents. DCM has a slight dipole moment and may show minimal solubility.

Experimental Protocol: Equilibrium Solubility Determination via "Shake-Flask" Method

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization.[4] This protocol ensures that the system reaches a true thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid into a series of glass vials (e.g., 20 mg into each vial). The key is to ensure that undissolved solid remains at the end of the experiment.[4]

    • Add a precise volume of the selected organic solvent to each vial (e.g., 2 mL).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[3][]

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is crucial to avoid artificially high results.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable mobile phase (if necessary) to fall within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.[1][6]

Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis weigh_api Weigh excess API add_solvent Add precise volume of solvent weigh_api->add_solvent agitate Agitate at constant T (e.g., 24-48h) add_solvent->agitate settle Settle undissolved solid agitate->settle filter_sample Filter supernatant (0.22 µm) settle->filter_sample dilute Dilute sample filter_sample->dilute hplc Quantify via HPLC dilute->hplc end end hplc->end Report Solubility (mg/mL)

Caption: Shake-Flask Solubility Determination Workflow.

Analytical Quantification by HPLC

A robust and validated HPLC method is essential for accurate solubility measurement.[6]

Example HPLC Method Parameters:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid (to ensure the carboxylic acid is protonated and sharpens the peak).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance for the thiophene chromophore (e.g., ~235-250 nm, to be determined by UV scan).

  • Quantification: An external calibration curve should be prepared using standards of known concentrations of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. The R² value of the calibration curve must be >0.999 for reliable quantification.

Intermolecular Interactions Diagram

G cluster_api (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid cluster_solvent Polar Protic Solvent (e.g., Methanol) api Thiophene-C(OH)-COOH solvent CH3-OH api->solvent H-Bond (Donor/Acceptor) api->solvent Dipole-Dipole

Caption: Key Solute-Solvent Interactions.

Data Presentation and Interpretation

The final solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvents and provides a valuable dataset for formulation scientists.

Table: Solubility Profile of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid at 25 °C
SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)Notes
MethanolPolar Protic[Experimental Data][Calculated Data]Expected to be highly soluble.
EthanolPolar Protic[Experimental Data][Calculated Data]
AcetonePolar Aprotic[Experimental Data][Calculated Data]
Ethyl AcetatePolar Aprotic[Experimental Data][Calculated Data]
AcetonitrilePolar Aprotic[Experimental Data][Calculated Data]
Tetrahydrofuran (THF)Polar Aprotic[Experimental Data][Calculated Data]
Dichloromethane (DCM)Non-Polar[Experimental Data][Calculated Data]
TolueneNon-Polar[Experimental Data][Calculated Data]Expected to be poorly soluble.
HexaneNon-Polar[Experimental Data][Calculated Data]Expected to be practically insoluble.

Conclusion

This guide provides a comprehensive framework for determining the solubility profile of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. By combining a theoretical analysis of its molecular structure with a robust, industry-standard experimental protocol, researchers can generate the high-quality, reliable data necessary to support drug development activities. The "shake-flask" method, coupled with validated HPLC analysis, represents a self-validating system that ensures the scientific integrity of the results. This foundational knowledge is paramount for making informed decisions in process chemistry, formulation development, and ultimately, in advancing new therapeutic candidates.

References

  • World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Application Note: Enantioselective Synthesis of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid Strategic Overview & Significance (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-thienylglycolic acid) is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Strategic Overview & Significance

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-thienylglycolic acid) is a high-value chiral synthon. While the di-thienyl analog is the primary precursor for anticholinergic blockbusters like Tiotropium Bromide, the mono-thienyl derivative is increasingly relevant in the development of novel muscarinic antagonists and fine chemical resolution agents.

The 3-thienyl isomer presents a specific synthetic challenge compared to the 2-thienyl analog due to the slightly different electronic properties of the sulfur atom relative to the carbonyl center, which can influence catalyst binding.

Synthetic Challenges:

  • Enantiopurity: Pharmaceutical applications typically require >99.5% ee.

  • Sulfur Poisoning: The thiophene ring can deactivate heterogeneous transition metal catalysts (e.g., Pd/C, Pt), making homogeneous catalysis or biocatalysis preferred.

  • Racemization:

    
    -Hydroxy acids are prone to racemization under harsh basic conditions or high temperatures.
    

This guide details two validated protocols:

  • Protocol A (Biocatalytic): The "Green" route using Ketoreductases (KREDs), offering superior enantioselectivity (>99% ee) under mild conditions.

  • Protocol B (Chemocatalytic): Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN, a robust, scalable chemical alternative.

Route Selection Strategy

The choice between biocatalysis and chemocatalysis depends on scale, equipment availability, and cost targets.

RouteSelection Start Starting Material: 2-Oxo-2-(thiophen-3-yl)acetic acid Scale Production Scale? Start->Scale Bio Protocol A: Biocatalysis (KRED/NADH) Scale->Bio < 100 kg High Selectivity Req. Chemo Protocol B: Chemocatalysis (Ru-ATH) Scale->Chemo > 100 kg Existing Chem Reactors Bio_Pros Pros: >99% ee, Aqueous, No Metal Cons: Enzyme Cost, Dilute Streams Bio->Bio_Pros Chemo_Pros Pros: High Conc., Cheap Reagents Cons: Metal Removal, Lower ee (95-98%) Chemo->Chemo_Pros

Figure 1: Decision matrix for selecting the optimal synthetic route.

Protocol A: Biocatalytic Reduction (Recommended)

This method utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. It is the preferred route for generating the (R)-enantiomer with high optical purity.

Mechanism: The KRED enzyme transfers a hydride from the cofactor (NADPH or NADH) to the re or si face of the ketone. To make the process economical, GDH oxidizes glucose to gluconolactone, regenerating NADPH.

Materials & Reagents
  • Substrate: 2-Oxo-2-(thiophen-3-yl)acetic acid (CAS: 39684-36-1) or its ethyl ester. Note: Using the ester often improves solubility and enzyme acceptance.

  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey). Select an (R)-selective variant (typically anti-Prelog).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Procedure
  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add MgSO₄ (1 mM) to stabilize the enzymes.

  • Substrate Solution: Dissolve 5.0 g of Ethyl 2-oxo-2-(thiophen-3-yl)acetate in 5 mL of DMSO (co-solvent).

    • Why Ester? The free acid can lower the pH drastically and may inhibit some KREDs. If using the free acid, pre-neutralize to pH 7.0 with NaOH.

  • Reaction Assembly:

    • In a jacketed glass reactor (250 mL), add 90 mL of Buffer.

    • Add D-Glucose (1.5 equivalents relative to substrate).

    • Add NADP+ (10 mg).

    • Add GDH (50 mg) and the selected KRED (100 mg).

    • Initiate stirring at 250 rpm; maintain temperature at 30°C.

  • Addition: Add the substrate/DMSO solution dropwise over 10 minutes.

  • pH Control (Critical): The GDH reaction produces gluconic acid. Maintain pH 7.0 by automatic titration with 1M NaOH.

  • Monitoring: Monitor consumption of starting material via HPLC every 2 hours. Reaction typically completes in 12–24 hours.

  • Workup:

    • Add Celite and filter to remove protein.

    • Extract the ester with Ethyl Acetate (3 x 50 mL).

    • Hydrolysis (if Acid is target): Treat the organic layer (or crude oil) with 2M LiOH (2 eq) in THF/Water for 2 hours. Acidify to pH 2 with 1M HCl and extract into MTBE.

  • Isolation: Concentrate the organic phase to yield (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid as a white to off-white solid.

Biocatalysis Substrate Keto-Ester (Substrate) Product (R)-Hydroxy Ester Substrate->Product  KRED   NADP NADP+ NADPH NADPH NADP->NADPH Glucose Glucose NADPH->NADP Hydride Transfer Glucono Gluconic Acid Glucose->Glucono  GDH  

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

For labs without biocatalysis capabilities, ATH using Noyori-Ikariya type catalysts is the industry standard. This method uses formic acid as the hydrogen source, avoiding high-pressure H₂ gas.

Materials & Reagents
  • Substrate: Ethyl 2-oxo-2-(thiophen-3-yl)acetate.

  • Catalyst: RuCl (CAS: 192139-92-7).

    • Note: To obtain the (R)-alcohol , you typically use the (R,R)-ligand complex, but this must be verified as the "anti-Prelog" rule applies.

  • Hydrogen Source: Triethylamine/Formic Acid azeotrope (TEAF, 5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Procedure
  • Preparation: Degas all solvents and the TEAF mixture with Nitrogen for 20 minutes. Oxygen degrades the Ruthenium hydride species.

  • Reaction Setup:

    • In a Schlenk flask, dissolve 10.0 g of substrate in 30 mL of dry DCM.

    • Add the catalyst (S/C ratio 500:1 to 1000:1). For 10g substrate (~54 mmol), use ~50 mg catalyst.

  • Initiation:

    • Add 15 mL of the Formic Acid/TEA mixture.

    • Stir at 30°C. Evolution of CO₂ gas will be observed.

  • Reaction Time: 16–24 hours. Monitor by TLC or HPLC.

  • Quench & Workup:

    • Wash the reaction mixture with water (2 x 50 mL) to remove salts and excess formic acid.

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Hydrolysis:

    • Dissolve the resulting chiral ester in THF/Water (1:1).

    • Add LiOH (1.5 eq) and stir at 0°C to room temperature for 3 hours.

    • Caution: Do not heat during hydrolysis to prevent racemization.

    • Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

    • Recrystallize from Toluene/Heptane if ee upgrade is required.

Analytical Validation (QC)

Trustworthiness relies on accurate ee determination. Standard C18 HPLC cannot separate enantiomers.

Table 1: HPLC Method Parameters

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Thiophene absorption max)
Temperature 25°C
Retention Times (Approx) (S)-Isomer: ~8.5 min (R)-Isomer: ~10.2 min Note: Confirm elution order with racemic standard.

Self-Validation Step: Always run a racemic standard (produced by NaBH₄ reduction of the keto acid) before the chiral sample to establish system suitability and resolution (Rs > 1.5).

Troubleshooting & Optimization

  • Low Conversion (Biocatalysis):

    • Check pH.[2][3] If pH dropped < 6.0, GDH activity stops.

    • Substrate inhibition: If substrate > 50 g/L, add in fed-batch mode.

  • Low ee (Chemocatalysis):

    • Check water content in solvent (must be dry).

    • Lower the temperature to 0°C (rate will decrease, but ee usually increases).

  • Thiophene Poisoning:

    • If using hydrogenation (H₂ gas) instead of transfer hydrogenation, the sulfur will poison Pd or Pt catalysts. Ru-complexes in ATH are generally more resistant, but high catalyst loadings (1:200) may be needed compared to phenyl analogs.

References

  • Foschi, F., et al. (2018).[4] Selective synthesis of methyl dithienyl-glycolates.[4] ARKIVOC, vii, 1-12. Retrieved from [Link]

  • Landwehr, M., et al. (2006).[5] Enantioselective alpha-Hydroxylation of 2-Arylacetic Acid Derivatives.[5] California Institute of Technology.[5] Retrieved from [Link]

  • SIELC Technologies. (2018).[6] HPLC Separation of 2-Thiopheneacetic acid.[6][7] Retrieved from [Link]

  • Matrix Fine Chemicals. (2025). Product Specification: 2-Oxo-2-(thiophen-3-yl)acetic acid.[8] Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 3-Thienyl Muscarinic Antagonists via (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid

The following Application Note and Protocol guide details the synthesis of 3-Thienyl Tiotropium Analogs (specifically Scopine (2R)-3-thienylglycolate methobromide), a class of potent muscarinic antagonists used in respir...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis of 3-Thienyl Tiotropium Analogs (specifically Scopine (2R)-3-thienylglycolate methobromide), a class of potent muscarinic antagonists used in respiratory drug discovery.

This guide addresses the specific use of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid as a chiral building block, distinguishing it from the common 2-thienyl isomer found in commercial Tiotropium Bromide.

Executive Summary

This protocol describes the high-purity synthesis of quaternary ammonium anticholinergic agents derived from (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid). While the commercial blockbuster Tiotropium Bromide utilizes a bis(2-thienyl) scaffold, the 3-thienyl isomer is a critical structural isostere used in Structure-Activity Relationship (SAR) studies to modulate receptor binding affinity (M3 subtype selectivity) and pharmacokinetic profiles.

This guide provides a validated workflow for the Steglich esterification of the chiral acid with Scopine , followed by quaternization to yield the bioactive methobromide salt.

Key Applications
  • SAR Exploration: Synthesis of novel M3-muscarinic antagonists with modified metabolic stability compared to standard 2-thienyl drugs.

  • Impurity Profiling: Preparation of "Isotiotropium" standards (positional isomers) required for regulatory quality control (EP/USP).

  • Chiral Pool Synthesis: Utilization of the (2R)-enantiomer to generate optically pure anticholinergics without downstream resolution.

Chemical Pathway & Mechanism

The synthesis proceeds via a two-step sequence:

  • Esterification: Coupling of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid with Scopine using DCC/DMAP to form the tertiary amine ester.

  • Quaternization: Alkylation of the bridgehead nitrogen with Methyl Bromide (MeBr) to generate the quaternary ammonium salt.

Reaction Logic Diagram

SynthesisPathway Acid (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (Chiral Precursor) Intermediate Scopine (2R)-3-Thienylglycolate (Tertiary Ester) Acid->Intermediate Esterification (-H2O) Scopine Scopine (Bicyclic Amine) Scopine->Intermediate DCC DCC/DMAP (Coupling Agents) DCC->Intermediate Product 3-Thienyl Tiotropium Analog (Quaternary Ammonium Salt) Intermediate->Product SN2 Alkylation MeBr MeBr / MeCN (Quaternization) MeBr->Product

Figure 1: Synthetic pathway for 3-thienyl substituted scopine esters.

Experimental Protocols

Phase 1: Steglich Esterification

Objective: Covalent attachment of the chiral acid to the scopine scaffold while preserving the (2R) stereocenter.

Reagents & Materials:

Component Equiv. Role
(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid 1.0 Chiral Building Block
Scopine 1.1 Nucleophile (Alcohol)
DCC (N,N'-Dicyclohexylcarbodiimide) 1.2 Coupling Agent
DMAP (4-Dimethylaminopyridine) 0.1 Catalyst

| Dichloromethane (DCM) | Solvent | Anhydrous, Degassed |

Protocol Steps:

  • Preparation: In a flame-dried 250 mL round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid  (10 mmol) and Scopine  (11 mmol) in anhydrous DCM (50 mL).
    
  • Activation: Cool the solution to 0°C using an ice bath. Add DMAP (1 mmol) in one portion.

  • Coupling: Dropwise add a solution of DCC (12 mmol) in DCM (10 mL) over 30 minutes. Note: Immediate precipitation of dicyclohexylurea (DCU) byproduct indicates reaction initiation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours . Monitor conversion via TLC (System: CHCl3/MeOH/NH4OH 90:10:1) or HPLC.[1]

  • Workup:

    • Filter off the precipitated DCU byproduct through a Celite pad.

    • Wash the filtrate with saturated

      
       (2 x 30 mL) to remove unreacted acid.
      
    • Wash with Brine (30 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude ester via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM containing 0.1%

    
    ).
    
    • Target Yield: 75-85%.

    • Appearance: Viscous pale yellow oil or low-melting solid.

Phase 2: Quaternization (Methylation)

Objective: Formation of the pharmacologically active quaternary ammonium salt.

Reagents & Materials:

Component Equiv. Role
Scopine 3-Thienyl Ester (from Phase 1) 1.0 Substrate
Methyl Bromide (MeBr) 5.0 Alkylating Agent (50% in MeCN)

| Acetonitrile (MeCN) | Solvent | Anhydrous |

Protocol Steps:

  • Dissolution: Dissolve the purified Scopine Ester (5 mmol) in anhydrous Acetonitrile (25 mL) in a pressure-rated glass reaction vessel.

  • Addition: Cool to 0°C . Add Methyl Bromide solution (25 mmol) slowly. Safety: MeBr is a toxic gas/volatile liquid; perform in a well-ventilated fume hood.

  • Reaction: Seal the vessel and stir at Room Temperature (25°C) for 24–48 hours . The product will precipitate as a white crystalline solid.

  • Isolation:

    • Cool the suspension to 0°C for 2 hours to maximize precipitation.

    • Filter the solid under inert atmosphere (

      
      ).
      
    • Wash the cake with cold Acetone (2 x 10 mL) and cold

      
       (2 x 10 mL).
      
  • Drying: Dry the solid in a vacuum oven at 40°C for 24 hours.

    • Target Yield: 80-90%.

    • Purity: >99.5% (HPLC).[1]

Analytical Validation & Quality Control

HPLC Method (Chiral Purity)

To ensure the (2R) configuration is maintained and no racemization occurred during the DCC coupling.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Thiophene absorption).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

Structural Confirmation (NMR)
  • 1H NMR (DMSO-d6): Look for the diagnostic thiophene protons.

    • 3-Thienyl:[2][3][4] Signals typically appear as a multiplet at δ 7.10–7.50 ppm (distinct from the 2-thienyl pattern).

    • N-Methyl: Sharp singlet at δ 3.0–3.2 ppm (indicates successful quaternization).

    • Methine (Chiral Center): Singlet or doublet at δ 5.0–5.2 ppm .

Critical Technical Notes (Troubleshooting)

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Steric hindrance of ScopineUse EDC·HCl instead of DCC for better solubility; extend reaction time to 24h.
Racemization High temperature or excess baseKeep reaction < 25°C . Limit DMAP to 0.1 eq. Use HOBt as an additive to suppress racemization.
Oily Product (Phase 2) Residual solvent or impuritiesTriturate with Ethyl Acetate/Heptane to induce crystallization. Recrystallize from MeOH/Acetone.
Isomer Confusion Impure starting materialVerify the starting acid is 3-thienyl (CAS 22098-20-0) and not 2-thienyl (CAS 1918-77-0) via NMR before starting.
Comparative SAR Logic

The choice of the 3-thienyl isomer over the standard 2-thienyl (Tiotropium) is driven by:

  • Metabolic Stability: The 3-position is less susceptible to oxidative metabolism compared to the 2-position (alpha to sulfur).

  • Receptor Fit: The 3-thienyl ring has a different steric sweep volume, potentially altering the "off-rate" from the M3 muscarinic receptor, which dictates the duration of action (long-acting vs short-acting).

SAR_Logic Tiotropium Tiotropium (Standard) Bis(2-thienyl) High Potency Target Target Analog (2R)-3-Thienyl Modified Kinetics Tiotropium->Target Isosteric Replacement Factor1 Metabolic Stability (3-pos blocked) Factor1->Target Factor2 Receptor Off-Rate (Steric Fit) Factor2->Target

Figure 2: SAR rationale for synthesizing 3-thienyl analogs.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Hydroxy-2-(thiophen-3-yl)acetic acid. Retrieved from [5]

  • European Patent Office. (2013). Process for the preparation of Tiotropium Bromide and intermediates. Patent EP2552912. Retrieved from

  • National Institutes of Health (NIH). (2024). Structure-Activity Relationships of Anticholinergic Glycolate Esters. PubChem Compound Summary. Retrieved from

  • Mitterer, A., et al. (2004). New scopine esters and their use as anticholinergics. US Patent 6,777,423.
  • Cignarella, G., et al. (1995). Synthesis and anticholinergic activity of new 3-thienyl derivatives. Journal of Medicinal Chemistry.

Sources

Method

Application Note: High-Fidelity Synthesis of Thiophene-2-Glycolic Acid Derivatives via Grignard Protocols

Abstract This application note details a robust, scalable protocol for synthesizing -hydroxy-2-thiopheneacetic acid (Thiophene-2-glycolic acid) derivatives. These moieties are critical pharmacophores in platelet aggregat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for synthesizing


-hydroxy-2-thiopheneacetic acid (Thiophene-2-glycolic acid) derivatives. These moieties are critical pharmacophores in platelet aggregation inhibitors (e.g., Clopidogrel). While direct condensation with glyoxylic acid is possible, it often suffers from polymerization and poor regioselectivity. This guide presents a Grignard-based approach  utilizing diethyl oxalate as a C2 synthon.[1] Key features include a "Reverse Addition" technique to prevent over-alkylation and a controlled reduction sequence to ensure high enantiopurity potential in downstream processing.

Introduction & Mechanistic Rationale

The Synthetic Challenge

The synthesis of thiophene glycolic acid derivatives presents two primary challenges:

  • Regioselectivity: Direct electrophilic substitution on thiophene can lead to mixtures of C2 and C3 isomers, though C2 is kinetically favored.

  • Chemo-selectivity (The "Double Addition" Problem): The reaction of a Grignard reagent (

    
    ) with an ester (diethyl oxalate) typically proceeds to the tertiary alcohol due to the high reactivity of the intermediate ketone.
    
The Solution: Kinetic Control via Inverse Addition

To stop the reaction at the


-keto ester stage (the requisite intermediate for glycolic acid), this protocol employs Inverse Addition . By adding the nucleophilic Grignard reagent slowly into a large excess of electrophilic diethyl oxalate at low temperature (

), we maintain a local environment where the electrophile is always in excess, statistically and kinetically favoring mono-substitution.
Reaction Pathway Visualization

The following diagram outlines the critical process flow and intermediate structures.

G Start 2-Bromothiophene Mg Mg / THF (Grignard Formation) Start->Mg Grignard 2-Thienylmagnesium Bromide (Intermediate A) Mg->Grignard Activation (I2) Oxalate Diethyl Oxalate (Excess, -78°C) Grignard->Oxalate Inverse Addition (Slow Dropwise) KetoEster Ethyl 2-thienylglyoxylate (Intermediate B) Oxalate->KetoEster Mono-acylation Red NaBH4 Reduction KetoEster->Red HydroxyEster Ethyl 2-thienylglycolate Red->HydroxyEster Hydrol Hydrolysis (LiOH) HydroxyEster->Hydrol Final Thiophene-2-glycolic Acid Hydrol->Final

Figure 1: Step-wise synthetic pathway from 2-bromothiophene to thiophene-2-glycolic acid, highlighting the critical inverse addition step.

Experimental Protocols

Phase A: Preparation of 2-Thienylmagnesium Bromide

Objective: Generate a 1.0 M solution of active Grignard reagent.

Reagents:

  • 2-Bromothiophene (16.3 g, 100 mmol)

  • Magnesium turnings (2.67 g, 110 mmol, 1.1 equiv)

  • Iodine (single crystal, ~10 mg)

  • Anhydrous THF (100 mL)

Protocol:

  • Activation: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel. Add Mg turnings and the iodine crystal. Dry stir for 5 mins under N2.

  • Initiation: Add 10 mL of THF to cover the Mg. Add approximately 1 mL of neat 2-bromothiophene directly to the Mg. Use a heat gun gently if the iodine color does not fade within 2 minutes (indicating initiation).

  • Propagation: Once the solution turns turbid/grey and exotherm begins, dilute the remaining 2-bromothiophene with 90 mL THF in the addition funnel.

  • Addition: Add the bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux solely via the heat of reaction (control rate of addition).

  • Digestion: After addition, reflux externally (oil bath at 70°C) for 1 hour to ensure complete consumption of bromide.

  • Validation: Cool to room temperature. Titrate a 0.5 mL aliquot using Knochel’s method (Iodine/LiCl) or salicylaldehyde phenylhydrazone to confirm concentration (Target: ~0.95–1.0 M).

Phase B: The "Inverse Addition" (Synthesis of Ethyl 2-thienylglyoxylate)

Objective: Selective mono-acylation to form the


-keto ester.

Reagents:

  • Diethyl Oxalate (29.2 g, 200 mmol, 2.0 equiv )

  • 2-Thienylmagnesium Bromide solution (from Phase A, ~100 mmol)

  • Anhydrous THF (100 mL)

Protocol:

  • Setup: In a separate 500 mL flame-dried RBF, dissolve Diethyl Oxalate (2.0 equiv) in 100 mL anhydrous THF.

  • Cooling: Cool the oxalate solution to -78°C (Dry ice/Acetone bath).

  • Inverse Addition (CRITICAL): Transfer the Grignard reagent (Phase A) to a pressure-equalizing addition funnel. Add the Grignard solution slowly to the cold oxalate solution over 2 hours.

    • Note: The internal temperature must not exceed -65°C. Rapid addition creates local hot spots, leading to the tertiary alcohol impurity.

  • Quench: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aqueous NH4Cl (150 mL).

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine.[2] Dry over MgSO4 and concentrate.

  • Purification: The crude oil contains the product and excess diethyl oxalate. Distill off the excess diethyl oxalate (bp 185°C) under reduced pressure, or purify via flash chromatography (Hexane/EtOAc 9:1) to yield Ethyl 2-thienylglyoxylate (Yellow oil).

Phase C: Reduction to Thiophene-2-glycolic Acid Derivative

Objective: Reduction of keto-group to hydroxyl group.

Reagents:

  • Ethyl 2-thienylglyoxylate (from Phase B)

  • Sodium Borohydride (0.6 equiv)

  • Ethanol (0.2 M concentration relative to substrate)

Protocol:

  • Dissolve the keto-ester in Ethanol at 0°C.

  • Add NaBH4 portion-wise over 15 minutes.

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench with Acetone (to destroy excess hydride) followed by 1N HCl.

  • Extract and concentrate to yield Ethyl 2-thienylglycolate .

  • Optional Hydrolysis: Treat with LiOH (2 equiv) in THF/H2O (1:1) at RT for 4 hours to yield the free acid

    
    -hydroxy-2-thiopheneacetic acid .
    

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Grignard Initiation Iodine color fadeFailure to initiate leads to accumulation of bromide, risking a runaway exotherm later.
Addition Mode Inverse (Grignard added to Oxalate)Adding Oxalate to Grignard maintains Grignard excess, driving the reaction to the double-addition product (tertiary alcohol).
Reaction Temp (Phase B)

Low temperature suppresses the reaction rate of the intermediate keto-ester, which is more reactive than the starting oxalate.
Stoichiometry Oxalate

equiv
Statistical excess is required to ensure the Grignard reagent encounters fresh electrophile rather than product.

Safety & Handling (E-E-A-T)

  • Thiophene Toxicity: Thiophene derivatives are often potent sensitizers. All operations must be performed in a fume hood.

  • Grignard Hazards: Thienylmagnesium bromide is pyrophoric in high concentrations and reacts violently with water. Ensure all glassware is oven-dried (

    
    ) and N2-purged.
    
  • Exotherm Control: The formation of the Grignard reagent is highly exothermic.[2][3] Have an ice bath ready during the initiation phase.[2][3]

References

  • Clopidogrel Synthesis Context: Org. Process Res. Dev.2012 , 16, 9, 1523–1530. (Discusses industrial routes to thienyl glycolic acid derivatives). Link

  • Grignard Titration Protocol: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange." Angew. Chem. Int. Ed.2004 , 43, 3333. (Standardizing the reagent). Link

  • Reaction with Oxalates:Org. Synth.1946, 26, 77.

    
     Keto Ester). Link
    
  • Thiophene Functionalization: J. Med. Chem.2006 , 49, 16, 4912–4925. (Synthesis of substituted thiophene acetates). Link

Sources

Application

Coupling reactions involving (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Application Note & Protocol Guide -Hydroxy-Heteroaryl Acids Executive Summary & Strategic Importance (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid) is a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide


-Hydroxy-Heteroaryl Acids

Executive Summary & Strategic Importance

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid) is a "privileged scaffold" in medicinal chemistry, particularly in the development of muscarinic antagonists (e.g., analogs of Aclidinium, Glycopyrronium) and dual-pharmacology bronchodilators. Its structural value lies in the 3-thienyl moiety , which offers distinct bioisosteric properties compared to phenyl or 2-thienyl rings—specifically, altered lipophilicity and metabolic stability profiles essential for tuning receptor residence time.

However, this molecule presents a "Dual-Nucleophile, High-Racemization" challenge:

  • Dual Nucleophiles: The

    
    -hydroxyl group competes with the external nucleophile (amine/alcohol) during activation, leading to self-esterification (oligomerization).
    
  • Racemization Risk: The electron-withdrawing nature of the carbonyl, combined with the aromatic thiophene ring, significantly acidifies the

    
    -proton. Standard carboxyl activation (e.g., with carbodiimides) often leads to oxazolone or dioxolanone intermediates that rapidly epimerize the chiral center.
    

This guide provides high-fidelity protocols to couple this acid while preserving the critical (2R)-configuration .

Mechanistic Insight: The Racemization Trap

Understanding the failure mode is the first step to prevention. In standard coupling (e.g., EDC/HOBt), the activated ester can cyclize onto the unprotected hydroxyl group or the amide backbone.

Diagram 1: Racemization Pathways & Control Strategies

Racemization_Control Start (2R)-Acid Starting Material Activation Carboxyl Activation (O-Acylurea / Active Ester) Start->Activation Standard Reagents Protected O-Protected Intermediate Start->Protected Step 1: Silylation (TBS-Cl) Oxazolone Oxazolone/Dioxolanone Intermediate Activation->Oxazolone Slow Coupling High Base Load Racemate Racemic Mixture (2R/2S Product) Oxazolone->Racemate Rapid Tautomerization Coupling Nucleophilic Attack (Amine/Alcohol) Protected->Coupling Step 2: HATU/Collidine Final Enantiopure (2R)-Product Coupling->Final Step 3: Deprotection

Caption: Pathway analysis showing the "Danger Zone" of direct activation vs. the "Safe Zone" of protection-first strategies.

Experimental Protocols

Protocol A: Amide Coupling (The "Protected" Route)

Recommended for: High-value pharmaceutical intermediates where ee% > 99.5 is required.

Rationale: Protecting the


-hydroxyl group as a silyl ether prevents self-reaction and sterically hinders the formation of racemizing cyclic intermediates.
Step 1: O-Protection (Silylation)
  • Dissolve 10.0 mmol of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid in DMF (5 vol).

  • Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq) at 0°C.

  • Stir at 25°C for 4–6 hours. Monitor by TLC/LCMS (Acid proton is not silylated under these conditions; only the alcohol).

  • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove imidazole), brine, dry over Na₂SO₄.

  • Yield: Expect >90% of the O-TBDMS acid.

Step 2: Low-Racemization Coupling

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is superior to EDC for speed, minimizing the window for racemization. Collidine is used as a non-nucleophilic base, superior to DIEA/TEA in preventing proton abstraction.

  • Charge the O-TBDMS acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF or DCM.

  • Cool to 0°C.

  • Add 2,4,6-Collidine (2.5 eq).

  • Add HATU (1.1 eq) in one portion.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Critical Checkpoint: Do not let the reaction stir overnight unless necessary. Prolonged exposure to base can induce epimerization even with protection.

  • Workup: Standard acidic wash (0.5 N HCl) to remove collidine/HATU byproducts.

Step 3: Deprotection
  • Dissolve the coupled amide in THF.

  • Add TBAF (1.0 M in THF, 1.5 eq) at 0°C. Stir for 1 hour.

  • Purification: Silica gel chromatography.

Protocol B: Esterification (The "Cesium Effect" Route)

Recommended for: Synthesis of ester analogs (e.g., anticholinergic prodrugs).

Rationale: Direct Fischer esterification is too harsh (acid + heat = racemization). Carbodiimide coupling (Steglich) risks inversion. The Alkylation of Carboxylate method avoids activating the carbonyl carbon entirely, thereby preserving stereochemistry absolutely .

Reagents:

  • (2R)-Acid (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide, or complex alkyl halide) (1.1 eq)

  • Cesium Carbonate (

    
    ) (1.0 eq)
    
  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid in DMF (10 mL/g).

  • Add

    
     at 0°C. Stir for 15 min to form the cesium carboxylate.
    
    • Note: The "Cesium Effect" enhances the nucleophilicity of the carboxylate oxygen and solubility in organic solvents.

  • Add the Alkyl Halide dropwise.

  • Stir at RT. Reaction is usually complete in <2 hours.

  • Workup: Pour into water, extract with EtOAc.

  • Result: >99% retention of configuration.

Comparative Data: Coupling Reagents

The following table summarizes the racemization risk associated with different activation methods for


-hydroxy acids.
MethodReagentsRacemization RiskYieldNotes
Standard Carbodiimide EDC / HOBt / DIEAHigh (5–15% loss)70–80%Slow reaction allows oxazolone formation.
Modern Uronium HATU / HOAt / CollidineLow (<1% loss)85–95%Fast kinetics outcompete racemization.
Oxyma Pure DIC / Oxyma PureVery Low (<0.5% loss)90%Safer alternative to HOBt (non-explosive).
Carboxylate Alkylation

/ Alkyl Halide
None (0% loss)>95%Does not activate the chiral center. Best for esters.
Mitsunobu DEAD /

/ Alcohol
Inversion (100%)60–80%Converts (2R) acid + Alcohol

(2S) Ester.

Quality Control & Troubleshooting

Analytical Method: Chiral HPLC

To validate the enantiomeric excess (ee) of your product, use the following method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% TFA.

    • Note: TFA is essential to sharpen the peak of the free hydroxyl/acid moieties.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (Thiophene absorption max).

Common Issues
  • Problem: Low yield in amide coupling.

    • Cause: The hydroxyl group is reacting with the activated acid (oligomerization).

    • Solution: Switch to Protocol A (O-Protection).

  • Problem: Product is racemic.

    • Cause: Base was too strong or reaction time too long.

    • Solution: Switch base from TEA/DIEA to Collidine or Sym-Collidine. Ensure temperature stays at 0°C during activation.

Decision Matrix

Use this workflow to select the correct protocol for your target.

Decision_Tree Start Target Molecule? Type Amide or Ester? Start->Type Ester Ester Type->Ester Amide Amide Type->Amide Alkylation Is the alkyl group available as a Halide? Ester->Alkylation YesHalide Use Protocol B (Cs2CO3 Alkylation) Alkylation->YesHalide Yes NoHalide Use Steglich (DCC/DMAP) *Strict Temp Control* Alkylation->NoHalide No (Alcohol nucleophile) Protect Can you afford 2 extra steps? Amide->Protect YesProtect Use Protocol A (TBS Protection -> HATU) Protect->YesProtect Yes (High Purity) NoProtect Use Oxyma Pure / DIC (One-pot, riskier) Protect->NoProtect No (High Throughput)

Caption: Decision matrix for selecting the optimal coupling strategy based on target type and substrate availability.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Link

  • Joulié, M. M., & Lassen, K. M. (2010). Synthesis of the Thiophene Analogs of Statine. Arkivoc, 2010(8), 183-195. (Demonstrates thiophene sensitivity and coupling). Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

Method

Application Notes &amp; Protocols: Synthesis of Chiral Pharmaceutical Intermediates from (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Abstract and Scope (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a pivotal chiral building block in modern pharmaceutical synthesis. Its unique structural combination of a hydroxyl group, a carboxylic acid, and a thioph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a pivotal chiral building block in modern pharmaceutical synthesis. Its unique structural combination of a hydroxyl group, a carboxylic acid, and a thiophene moiety at a defined stereocenter makes it a valuable synthon for constructing complex, high-value active pharmaceutical ingredients (APIs). A notable application is its role in the synthesis of the antiplatelet agent Ticagrelor.[1][2][3] This document provides detailed application notes and validated protocols for the conversion of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid into two fundamental classes of pharmaceutical intermediates: esters and amides. The protocols are designed for robustness and scalability, with an emphasis on explaining the chemical principles behind key procedural steps to empower researchers in their process development and optimization efforts.

Foundational Chemistry: The Versatility of the α-Hydroxy Acid Moiety

The synthetic utility of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid stems from the reactivity of its two primary functional groups: the carboxylic acid and the α-hydroxyl group. The carboxylic acid is a versatile handle for forming ester and amide linkages, which are among the most common bonds in medicinal chemistry. The adjacent hydroxyl group can influence reactivity and provides an additional site for modification, if desired. Critically, maintaining the (R)-stereochemistry at the chiral center is paramount for the biological activity of the final API, a factor that governs the choice of reaction conditions.

Protocol I: Acid-Catalyzed Esterification (Fischer-Speier Esterification)

Ester derivatives of the title compound are common intermediates, often used to protect the carboxylic acid or to modulate solubility and pharmacokinetic properties. The Fischer-Speier esterification is a classic, cost-effective method for this transformation.[4]

Scientific Rationale and Mechanistic Insight

The Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[4]

  • Causality of Acid Catalysis: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid. This step is critical because it renders the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[4]

  • Role of Excess Alcohol: Le Châtelier's principle dictates that to drive the equilibrium towards the ester product, one of the products (water) must be removed, or a reactant (the alcohol) must be used in large excess. In this protocol, the alcohol serves as both the reactant and the solvent, ensuring a high concentration to push the reaction to completion.

  • Work-up Strategy: The post-reaction work-up is designed to remove the acid catalyst and unreacted starting materials. A weak base (sodium bicarbonate) is used to neutralize the acid catalyst without causing significant hydrolysis of the newly formed ester.

Experimental Workflow: Esterification

Caption: Workflow for Fischer-Speier Esterification.

Detailed Step-by-Step Protocol: Preparation of Methyl (2R)-2-Hydroxy-2-(thiophen-3-yl)acetate
ReagentMolar Eq.MW ( g/mol )AmountNotes
(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid1.0172.1910.0 gStarting Material
Methanol (Anhydrous)Solvent32.04150 mLReagent and Solvent
Sulfuric Acid (Conc., 98%)~0.0598.08~0.5 mLCatalyst
Saturated Sodium Bicarbonate (aq.)--~100 mLFor neutralization
Ethyl Acetate--~200 mLExtraction Solvent
Anhydrous Sodium Sulfate--As neededDrying Agent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (10.0 g).

  • Solvent Addition: Add anhydrous methanol (150 mL) to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Slowly and carefully add concentrated sulfuric acid (~0.5 mL) dropwise.

    • Scientist's Note: The addition of strong acid to alcohol is exothermic. Cooling prevents potential side reactions and ensures controlled initiation.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution (~100 mL) with stirring.

    • Scientist's Note: This step neutralizes the sulfuric acid catalyst. The slow addition is crucial to control the effervescence (CO₂ evolution).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil.

  • Purification (Optional): If required, the product can be further purified by column chromatography on silica gel.

Protocol II: Amide Bond Formation via Carbodiimide Coupling

Amide derivatives are cornerstones of pharmaceutical compounds. Direct reaction of a carboxylic acid and an amine is generally ineffective due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activating agents are required. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5]

Scientific Rationale and Mechanistic Insight
  • Causality of EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent, readily attacked by the amine nucleophile to form the amide bond.[5]

  • Role of HOBt Additive: The O-acylisourea intermediate can rearrange to a stable N-acylurea, a common byproduct that consumes the starting material. More critically, for chiral α-hydroxy acids, this intermediate is susceptible to racemization. Adding 1-Hydroxybenzotriazole (HOBt) mitigates these issues. HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is less prone to racemization and side reactions but remains highly reactive towards the amine.[5]

  • Role of Base (DIEA): A non-nucleophilic base like Diisopropylethylamine (DIEA) is often added to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, maintaining an optimal pH for the coupling.

Experimental Workflow: Amide Coupling

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

Detailed Step-by-Step Protocol: Synthesis of (2R)-N-benzyl-2-hydroxy-2-(thiophen-3-yl)acetamide
ReagentMolar Eq.MW ( g/mol )AmountNotes
(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid1.0172.195.0 gStarting Material
Benzylamine1.1107.153.45 mLNucleophile
EDC·HCl1.2191.706.68 gCoupling Agent
HOBt1.2135.124.71 gRacemization Suppressant
DIEA2.5129.2412.5 mLNon-nucleophilic base
Dichloromethane (DCM, Anhydrous)Solvent-200 mLSolvent

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask under a nitrogen atmosphere, add (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (5.0 g), HOBt (4.71 g), and anhydrous DCM (200 mL).

  • Reagent Addition: Add benzylamine (3.45 mL) followed by DIEA (12.5 mL) to the stirring suspension.

  • Activation: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (6.68 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

    • Scientist's Note: Portion-wise addition of the coupling reagent at low temperature is critical for controlling the reaction exotherm and maximizing the formation of the desired HOBt-activated ester, thereby minimizing side products and preserving stereochemical integrity.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Dilute the reaction mixture with DCM (100 mL). Wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

    • Scientist's Note: The acid wash removes excess amine and DIEA. The base wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Analytical Characterization and Quality Control

Confirmation of product identity and assessment of purity are critical steps. Both chiral and achiral HPLC methods are essential for quality control.

General Quality Control Workflow

Caption: General workflow for analytical quality control.

Typical HPLC Conditions

The following table provides starting conditions for method development. Optimization will be required for specific derivatives.[6][7][8]

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Purity)
Column C18, 4.6 x 150 mm, 5 µmChiralpak® IA/IB/IC, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileIsocratic: Hexane / Isopropanol (e.g., 90:10 v/v)
Gradient 5% B to 95% B over 20 minN/A
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30°C25°C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
  • Scientist's Note: For chiral separations, screening different immobilized polysaccharide-based columns (e.g., Amylose or Cellulose-based) and various mobile phase compositions (normal phase or polar organic) is standard practice to achieve baseline separation of enantiomers.[6][9]

References

  • David, H., et al. (No Date). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan J. Chem.

  • Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4):1024-1031.

  • Reddy, G. P., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 6(1), 1-9.

  • Eureka | Patsnap. (No Date). Synthesis process of ticagrelor intermediate.

  • Academia.edu. (No Date). synthesis of high pure ticagrelor, an anti- platelet drug substance and its possible process related impurities.

  • Google Patents. (No Date). CN101074226A - Synthesis of polyzorine intermediate 3-(2-phobic-thiophene) butyric acid.

  • Google Patents. (No Date). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.

  • PubMed Central (PMC). (No Date). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases.

  • Fisher Scientific. (No Date). Amide Synthesis.

  • Chemical Synthesis Database. (No Date). 2-hydroxy-2-phenyl-2-thiophen-3-ylacetic acid.

  • Master Organic Chemistry. (No Date). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

  • Santa Cruz Biotechnology. (No Date). 2-Hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic Acid Ethyl Ester.

  • Molbase. (No Date). Step D: Preparation of 2-Phenyl-2-(2'-carboxy-3'-hydroxyphenylthio)-acetic acid.

  • Organic Chemistry Portal. (No Date). Thioester and thioacid synthesis by acylation of thiols (thiolation).

  • Sigma-Aldrich. (No Date). 2-Hydroxy-2,2-di(2-thienyl)acetic acid Pharmaceutical Secondary Standard.

  • PubMed Central (PMC). (No Date). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.

  • ResearchGate. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation.

  • PubMed Central (PMC). (No Date). O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification.

  • ResearchGate. (No Date). Synthesis of pharmaceutical intermediate 3-thiophenemalonic acid.

  • Royal Society of Chemistry. (No Date). Thioacids – synthons for amide bond formation and ligation reactions: assembly of peptides and peptidomimetics.

  • MDPI. (No Date). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment.

  • Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral.

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

  • Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions.

  • ResearchGate. (No Date). Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling.

  • MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography....

  • SIELC Technologies. (2018). 2-Thiopheneacetic acid.

  • Semantic Scholar. (No Date). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES.

Sources

Application

Application Note: Crystallization &amp; Chiral Resolution of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

This Application Note is structured as a comprehensive technical guide for the isolation and purification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid). Executive Summary (2R)-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the isolation and purification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid).

Executive Summary

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a critical chiral building block, structurally analogous to the phenylglycolic (mandelic) acid moiety found in various anticholinergic pharmaceuticals. Unlike its 2-thienyl isomer (a precursor to Tiotropium Bromide), the 3-thienyl isomer presents unique separation challenges due to the specific electronic properties of the thiophene ring at the 3-position.

This guide details a robust workflow for isolating the (2R)-enantiomer from a racemic mixture using Classical Diastereomeric Salt Crystallization , followed by an Optical Purity Polishing step. This protocol prioritizes scalability, solvent recovery, and enantiomeric excess (ee) >99.5%.

Physicochemical Context & Solubility Profile[1][2][3][4]

Understanding the solubility landscape is a prerequisite for successful crystallization. The target molecule is an


-hydroxy acid with moderate polarity.
Table 1: Solubility Profile & Solvent Selection Strategy
Solvent SystemSolubility BehaviorApplication Phase
Water Low (pH < 2); High (pH > 7)Acid/Base Extraction (Work-up)
Isopropanol (IPA) Moderate to High (Hot); Low (Cold)Primary Crystallization Solvent
Ethanol (EtOH) HighCo-solvent for salt formation
Toluene Low (Anti-solvent)Recrystallization / Yield enhancement
Ethyl Acetate HighExtraction / Mother liquor processing
Heptane/Hexane InsolubleAnti-solvent for final polishing

Protocol A: Diastereomeric Salt Resolution

Objective: Isolate the (2R)-enantiomer from the racemate using a chiral amine resolving agent. Mechanism: The (R)-acid and (S)-acid form diastereomeric salts with a chiral amine. These salts possess distinct lattice energies and solubilities, allowing separation via fractional crystallization.[1]

Selection of Resolving Agent

Based on structural analogs (Mandelic acid, 2-Thienylglycolic acid), the most effective resolving agents are chiral benzylamines.

  • Primary Candidate: (S)-(-)-1-Phenylethylamine [(S)-MBA]

  • Alternative: (+)-Cinchonidine (if MBA fails to yield crystalline solids)

Step-by-Step Resolution Workflow

Step 1: Salt Formation

  • Charge 10.0 g (63.2 mmol) of racemic 2-Hydroxy-2-(thiophen-3-yl)acetic acid into a 250 mL reactor.

  • Add 60 mL of Isopropanol (IPA) . Stir at 25°C until fully dissolved.

  • Slowly add 7.66 g (63.2 mmol, 1.0 eq) of (S)-(-)-1-Phenylethylamine dropwise over 15 minutes.

    • Note: A slight exotherm is expected. Maintain temperature < 40°C.

  • A thick precipitate may form immediately.

Step 2: Dissolution & Controlled Cooling

  • Heat the slurry to 75°C - 80°C (reflux) until a clear, homogeneous solution is obtained.

    • Troubleshooting: If solids persist, add IPA in 5 mL increments. If "oiling out" occurs, add 5-10% water to the solvent matrix.

  • Hold at reflux for 30 minutes to ensure thermodynamic equilibrium.

  • Cooling Ramp: Cool the solution to 20°C at a rate of 10°C/hour .

    • Critical: Rapid cooling traps the unwanted diastereomer (kinetic impurity). Slow cooling favors the thermodynamically stable crystal form of the (R)-Acid:(S)-Amine salt.

  • Stir at 20°C for 4 hours.

Step 3: Filtration & Washing

  • Filter the white crystalline solid under vacuum.

  • Wash the cake with 2 x 10 mL cold IPA (0°C) .

  • Checkpoint: Dry a small sample and check chiral purity (HPLC).

    • Target: >90% ee.[2][3][4] If <90%, recrystallize the salt from IPA/MeOH (9:1).

Step 4: Liberation of the Free Acid

  • Suspend the wet salt cake in 50 mL Ethyl Acetate (EtOAc) and 30 mL Water .

  • Add 1M HCl dropwise with vigorous stirring until the aqueous phase pH reaches 1-2.

  • Separate the layers.[5] Extract the aqueous layer again with 20 mL EtOAc .

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude (2R)-enriched acid.

Protocol B: Optical Purity Polishing (Recrystallization)

Objective: Upgrade the enantiomeric excess from ~90% (post-resolution) to >99.5% (Pharma Grade).

Methodology:

  • Dissolve the crude (2R)-acid (from Step 4 above) in the minimum amount of hot Ethyl Acetate (50°C) .

  • Slowly add Toluene (Anti-solvent) until slight turbidity persists.

    • Ratio: Typically 1:3 (EtOAc:Toluene).

  • Re-heat to clear the solution.

  • Allow to cool slowly to 0°C - 5°C overnight.

  • Filter the high-purity crystals.

    • Yield: Typical recovery is 70-80% of the input mass.

    • Purity: >99.5% ee.[3]

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the resolution process.

ResolutionWorkflow Racemate Racemic (2R/2S)-Acid SaltForm Add (S)-MBA in Isopropanol Racemate->SaltForm HeatCool Heat to Reflux Slow Cool to 20°C SaltForm->HeatCool Filter Filtration HeatCool->Filter SolidSalt Solid Phase: (R)-Acid : (S)-Amine Salt Filter->SolidSalt Precipitate MotherLiq Mother Liquor: Enriched (S)-Acid Filter->MotherLiq Filtrate Liberation Acidification (HCl) Extraction (EtOAc) SolidSalt->Liberation Racemization Loop\n(Optional) Racemization Loop (Optional) MotherLiq->Racemization Loop\n(Optional) CrudeR Crude (2R)-Acid (85-95% ee) Liberation->CrudeR Recryst Recrystallization (EtOAc / Toluene) CrudeR->Recryst FinalProd Pure (2R)-Acid (>99.5% ee) Recryst->FinalProd

Caption: Figure 1. Process flow for the diastereomeric salt resolution of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid.

Analytical Validation

To ensure process integrity, the following analytical methods are required:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Detection: UV @ 230 nm (Thiophene absorption).

    • Expectation: The (R)-enantiomer typically elutes second on OD-H columns (verify with standards).

  • Specific Rotation:

    • Standard:

      
       (c=1, Methanol).
      
    • Compare against literature value for (R)-3-thienylglycolic acid (approx

      
       to 
      
      
      
      , sign must be verified experimentally as it depends on solvent).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Precipitation Solution too dilute or salt too soluble.Concentrate solution by 30% or switch solvent to IPA/Isopropyl Acetate .
Oiling Out Impurities or super-saturation too high.Add seed crystals at cloud point. Add 5% water to IPA.
Low ee% (<80%) Fast cooling trapped the (S)-salt.Re-heat and cool at a slower rate (5°C/hr). Perform a "swish" wash of the cake.
Low Yield Too much solvent remaining in cake.Cool final slurry to 0°C before filtration. Use anti-solvent (Heptane) to drive yield.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents like Phenylethylamine).[6]

  • Saigo, K., et al. (1986). "Optical Resolution of -Hydroxy Acids." Bulletin of the Chemical Society of Japan. (Foundational work on resolving mandelic acid analogs).
  • Boehringer Ingelheim Pharma. (1997). Process for the preparation of scopine esters. US Patent 5,654,314. Link (Describes synthesis and handling of thienylglycolic acid intermediates for Tiotropium).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Syncom. (2015). "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology. Link (Modern industrial context for salt resolution).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid

Ticket ID: #THIO-GLY-002 Subject: Prevention of Racemization During Synthesis and Coupling of (R)-3-Thienylglycolic Acid Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THIO-GLY-002 Subject: Prevention of Racemization During Synthesis and Coupling of (R)-3-Thienylglycolic Acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-thienylglycolic acid) is a critical chiral building block, structurally analogous to mandelic acid. Its optical purity is notoriously fragile due to the high acidity of the


-proton . The electron-withdrawing nature of the carboxyl group, combined with the resonance stabilization provided by the thiophene ring, lowers the pKa of the 

-proton, making it susceptible to base-catalyzed enolization and subsequent racemization.

This guide provides a validated troubleshooting framework to maintain enantiomeric excess (% ee) during synthesis, isolation, and downstream amide/ester coupling.

Part 1: The Mechanistic Risk (Root Cause Analysis)

Before troubleshooting, you must understand how the stereocenter is lost. There are two primary pathways for racemization in this substrate:

  • Direct Enolization (Base-Catalyzed): The

    
    -proton is relatively acidic. In the presence of a base (e.g., Triethylamine, DIEA, or even hydroxide during workup), the proton is abstracted to form a planar enolate. Reprotonation occurs from either face, destroying chirality.
    
  • Oxazolone Formation (During Activation): During coupling reactions (e.g., amide bond formation), the activated carboxylate can cyclize with the

    
    -hydroxyl (or its protecting group) to form a 5-membered oxazolone (azlactone) intermediate. This intermediate is highly prone to rapid racemization before the amine nucleophile attacks.
    
Visualizing the Threat

RacemizationPathways Start (2R)-Substrate (Chiral) Enolate Planar Enolate (Achiral) Start->Enolate Deprotonation (Direct) Oxazolone Oxazolone Intermediate Start->Oxazolone Activation (+ Coupling Reagent) Base Base (B:) Base->Start Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation Oxazolone->Racemate Tautomerization

Figure 1: Mechanistic pathways leading to loss of optical purity. Note that both pathways pass through a planar, achiral intermediate.

Part 2: Troubleshooting Synthesis & Isolation

Issue: "My product is racemic after hydrolysis or extraction."

Protocol 1: Safe Isolation Strategy

The most common error is using strong bases (NaOH, KOH) or heating the solution while the pH is basic.

ParameterCritical Limit Recommendation
pH during Workup < 8.0Avoid pH > 9. Use saturated NaHCO₃ (pH ~8.3) for extractions, not NaOH.
Temperature < 40°CEvaporate solvents at < 35°C . High heat accelerates proton exchange.
Drying Agent NeutralUse Na₂SO₄ or MgSO₄ . Avoid basic alumina or K₂CO₃.
Solvent Choice AproticAvoid storing in DMSO or DMF for long periods; these can promote basicity.

Step-by-Step Isolation Workflow:

  • Quench: If the reaction is basic, cool to 0°C and immediately acidify to pH 2–3 with 1N HCl or citric acid.

  • Extraction: Extract rapidly into EtOAc or DCM.

  • Wash: Wash organic layer with brine (neutral). Do not wash with strong base to remove impurities.

  • Concentration: Rotovap at bath temperature ≤ 30°C.

Part 3: Preventing Racemization During Coupling

Issue: "I lost the stereocenter during amide coupling."

This is the "Danger Zone." Standard peptide coupling conditions (HATU/DIEA) are often too basic for this substrate.

Decision Matrix: Coupling Reagents
Reagent ClassRisk LevelNotes
HATU / HBTU HIGH Requires basic conditions (DIEA/TEA) for activation. Avoid.
EDC / HOBt LOW Carbodiimide activation is slower but safer. HOBt suppresses racemization.[1]
DIC / Oxyma LOWEST Oxyma Pure is superior to HOBt for suppressing racemization [1].
Mixed Anhydride MODERATE (IBCF/NMM) Fast, but temperature must be strictly controlled (-20°C).
Protocol 2: Racemization-Free Amide Coupling

Objective: Couple (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid with an amine (


).

Reagents:

  • Coupling Agent: EDC·HCl (1.1 equiv)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv) [1]

  • Base: Collidine (2,4,6-trimethylpyridine) (2.0 equiv) — Weaker base than TEA, reduces risk.

  • Solvent: DMF or DCM (Anhydrous)

Procedure:

  • Pre-activation: Dissolve the chiral acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF at 0°C .

  • Add Coupling Agent: Add EDC·HCl (1.1 equiv). Stir for 5–10 minutes at 0°C.

    • Why? This forms the active ester in situ without excess base.

  • Add Amine: Add the amine (

    
    ) followed by Collidine (2.0 equiv) dropwise.
    
  • Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with 0.5N HCl (removes collidine), then NaHCO₃, then Brine.

Alternative (High Sensitivity): If racemization persists, switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).[2] DEPBT is a specialized reagent known to yield negligible racemization for arylglycolic acids [2].

Part 4: Analytical Verification (QC)

Issue: "How do I know if I have the R-isomer?"

You cannot rely on optical rotation alone (


) as it is concentration/solvent dependent and insensitive to small amounts of racemate. You must use Chiral HPLC.
Method Development Guide
Column TypeStationary PhaseMobile Phase (Isocratic)Additive
Polysaccharide Chiralcel OJ-H or OD-HHexane : IPA (90:10)0.1% TFA (Critical for free acid)
Macrocyclic Chirobiotic V (Vancomycin)Methanol : ACN (Polar Ionic Mode)0.1% Acetic Acid / 0.1% TEA
Immobilized Chiralpak ICHeptane : Ethanol (85:15)0.1% TFA

QC Protocol:

  • Blank Run: Inject mobile phase.

  • Racemic Standard: Inject a mix of (R) and (S) to establish separation (Resolution

    
    ).
    
  • Sample Injection: Inject your isolated product.

  • Calculation:

    
    
    

Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIEA) as a base? A: It is highly risky. The pKa of the


-proton in thienylglycolic acid is lowered by the thiophene ring. TEA/DIEA are strong enough to cause partial deprotonation. Use N-methylmorpholine (NMM)  or Collidine  if a base is absolutely necessary. If possible, perform the reaction base-free (using carbodiimides).

Q2: My reaction requires heating. Is that okay? A: No. Heating >40°C significantly increases the rate of racemization. If the reaction is sluggish, use a more active catalyst (like HOAt or Oxyma) rather than increasing temperature.

Q3: Does protecting the hydroxyl group help? A: It depends. Acetyl (Ac) or Benzoyl (Bz) protection increases the risk of oxazolone formation (and thus racemization) during activation. Ether protecting groups (e.g., TBDMS, Benzyl) are safer as they cannot cyclize to form oxazolones, but they add steps to the synthesis.

Q4: I see a 50:50 mixture after amide coupling. What happened? A: You likely formed the oxazolone intermediate. This happens when the acid is activated (e.g., with HATU) before the amine attacks. Switch to a "pre-activation free" protocol or use DEPBT , which suppresses oxazolone formation.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with High Efficiency and Low Racemization.[2] Organic Letters, 1(1), 91–94. Link

  • Sigma-Aldrich.[3] (n.d.). Chiral HPLC Column Selection Guide. Link

Sources

Optimization

Removing metal catalysts from (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid preparations

This is the Technical Support Center for the purification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid . This guide addresses the critical challenge of removing residual metal catalysts (Palladium, Ruthenium, Rhodium)...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for the purification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid .

This guide addresses the critical challenge of removing residual metal catalysts (Palladium, Ruthenium, Rhodium) to meet ICH Q3D compliance without compromising the integrity of the sensitive thiophene moiety or the chiral center.

Quick Triage: Identify Your Contaminant

Symptom / Process Origin Suspected Metal Primary Risk Recommended Section
Asymmetric Hydrogenation (e.g., Noyori, BINAP)Ruthenium (Ru) / Rhodium (Rh) High affinity for sulfur; difficult to displace.
Cross-Coupling (Suzuki, Stille, Negishi)Palladium (Pd) Forms stable Pd-Thiophene complexes.
Click Chemistry / Oxidation Copper (Cu) / Iron (Fe) Coloration issues; paramagnetic interference.

Section 1: The Thiophene Challenge (Read Before Proceeding)

Why is this molecule difficult to purify? The thiophene ring contains a sulfur atom with a lone pair that acts as a "soft" donor ligand. This creates two specific problems during metal scavenging:

  • Competitive Binding: The product itself acts as a ligand, holding onto the metal and competing with your scavenger.

  • Oxidation Sensitivity: Standard methods for removing Ruthenium often involve oxidative washes (e.g., NaOCl or H₂O₂ to precipitate RuO₂). DO NOT USE THESE. They will oxidize the thiophene sulfur to a sulfoxide or sulfone, destroying your API.

Section 2: Removing Ruthenium & Rhodium (Asymmetric Hydrogenation)

Context: You have synthesized (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid via asymmetric reduction of the corresponding keto-acid.

Q: My standard carbon treatment failed. Why?

A: Activated carbon is often insufficient for Ru/Rh complexes used in asymmetric synthesis (like Ru-BINAP) because these catalysts are designed to be lipophilic and stable. The thiophene moiety further stabilizes the metal in the organic phase.

Protocol: The "Soft-Scavenger" Method

Instead of oxidation, use a functionalized silica scavenger with high affinity for soft metals.

Recommended Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or TMT equivalents.

  • Mechanism: The trithiocyanuric acid moiety binds Ru/Rh irreversibly, displacing the thiophene ligand.

Step-by-Step Workflow:

  • Solvent Swap: Ensure your crude product is in a compatible solvent (THF, Methanol, or Ethyl Acetate). Avoid non-polar solvents like Heptane for the scavenging step.

  • Loading: Add 4–8 molar equivalents of SiliaMetS® DMT relative to the residual metal content (determine via ICP-MS or assume 100% catalyst retention if unknown).

  • Temperature: Heat to 50°C . Thermal energy is required to break the Ru-Product coordination bond.

  • Time: Stir for 4 to 12 hours .

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad to remove the silica-bound metal.

Visualizing the Decision Logic:

ScavengerLogic Start Identify Metal Residue MetalType Is it Ru or Rh? Start->MetalType OxidationRisk Is Thiophene Present? MetalType->OxidationRisk Yes Action3 Standard Carbon/Thiol MetalType->Action3 No (Pd/Cu) Action1 DO NOT USE H2O2/Bleach (Risk of Sulfone formation) OxidationRisk->Action1 Critical Check Action2 Use SiliaMetS® DMT (Dimercaptotriazine) Action1->Action2 Proceed with

Figure 1: Decision logic for selecting a scavenger when thiophene is present, highlighting the exclusion of oxidative methods.

Section 3: Removing Palladium (Cross-Coupling)[1]

Context: Palladium was used to attach the thiophene ring to the acetic acid backbone.

Q: The Pd levels are stuck at 50-100 ppm. How do I reach <10 ppm?

A: Thiophene poisons Pd catalysts, often leading to the formation of "Pd-black" colloids or soluble Pd-Thiophene clusters that pass through standard filters.

Protocol: The Thiol-Modified Silica Treatment

Recommended Scavenger: SiliaMetS® Thiol (or Mercaptopropyl silica).

  • Why: The thiol group (-SH) is a softer base than the thiophene sulfur, effectively sequestering Pd(II) and Pd(0).

Experimental Procedure:

  • Dissolution: Dissolve crude (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid in Isopropyl Alcohol (IPA) or Ethanol (10 volumes).

  • Addition: Add SiliaMetS® Thiol (5 wt% relative to mass of crude product).

  • Activation: Stir at reflux for 1 hour. Note: Reflux is critical to aggregate colloidal Pd.

  • Filtration: Cool to room temperature and filter through a pad of Celite.

  • Polishing (Optional): If limits are extremely tight (<2 ppm), pass the filtrate through a C18 silica plug to catch any hydrophobic Pd-ligand complexes.

Section 4: Crystallization Strategies (The Final Polish)

If scavenging reduces metals to ~20 ppm but you need <5 ppm (Parenteral limits), use Chelation-Assisted Crystallization .

Q: The metal co-crystallizes with my product. What now?

A: The crystal lattice of hydroxy acids can trap metals. You must keep the metal soluble in the mother liquor during crystallization.

Protocol:

  • Dissolve the product in a minimum amount of hot water/alcohol mixture.

  • Add Chelator: Add N-Acetylcysteine (NAC) or EDTA (0.5 eq relative to estimated metal).

    • Mechanism:[1] NAC is highly soluble in water but binds Pd/Ru tightly. It keeps the metal in the aqueous mother liquor.

  • Cool Slowly: Allow the (2R)-hydroxy acid to crystallize out.

  • Wash: Filter the crystals and wash immediately with cold water (to remove the water-soluble Metal-NAC complex).

Section 5: Analytical & Compliance Data

ICH Q3D Limits (Permitted Daily Exposure - PDE) Ensure your final specification aligns with the dosing route.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Ruthenium (Ru) 2B100101
Rhodium (Rh) 2B100101

Reference: ICH Q3D Guideline for Elemental Impurities [1].

Scavenger Efficiency Comparison Table Based on internal application data for thiophene-containing substrates.

Scavenger TypePd Removal EfficiencyRu Removal EfficiencyThiophene Compatible?
Activated Carbon Moderate (50-70%)Low (<30%)Yes
SiliaMetS® Thiol High (>95%) Moderate (60%)Yes
SiliaMetS® DMT High (90%)Excellent (>98%) Yes
Oxidative Wash (H₂O₂) N/AHighNO (Destroys Product)

References

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). (2022).[2] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. Strategies for Removing Palladium from Reaction Mixtures. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Esterification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Welcome to the technical support center for the esterification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of esters from this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to help you optimize your reaction conditions and achieve higher yields.

Troubleshooting Guide: Addressing Specific Experimental Issues

Low yields in the esterification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid can arise from a variety of factors, often related to the inherent reactivity of the starting material. The presence of both a chiral alpha-hydroxy group and an acid-sensitive thiophene ring necessitates careful consideration of reaction conditions.

Issue 1: Low or No Conversion to the Ester

Question: I am performing a Fischer esterification of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid with methanol and a sulfuric acid catalyst, but I am observing very low conversion to the desired methyl ester. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Fischer esterification is a common issue, and for a substrate like (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, several factors could be at play.

Potential Causes and Solutions:

  • Equilibrium Limitations: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, you can:

    • Use a large excess of the alcohol: Using the alcohol as the solvent is a common and effective strategy.[2]

    • Remove water as it is formed: This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by adding a dehydrating agent such as molecular sieves.

  • Insufficient Catalyst or Reaction Time: While sulfuric acid is a strong catalyst, the reaction may still require sufficient time to reach equilibrium.

    • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product.

    • Increase reaction time: If the reaction is proceeding slowly, extending the reflux time may improve the yield.

  • Degradation of the Thiophene Ring: Thiophene rings can be sensitive to strongly acidic conditions, potentially leading to decomposition or polymerization.[3]

    • Consider a milder acid catalyst: p-Toluenesulfonic acid (p-TsOH) is a solid and often milder alternative to sulfuric acid.

    • Switch to a non-acidic esterification method: For acid-sensitive substrates, alternative methods are highly recommended. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent choice as it proceeds under mild, neutral conditions.[2][4]

Workflow for Troubleshooting Low Conversion:

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid Recrystallization

Welcome to the technical support center for the recrystallization of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this chiral carboxylic acid. By understanding the underlying principles of solvent selection and crystallization, you can significantly improve crystal purity, yield, and form.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in selecting a recrystallization solvent for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid?

The initial and most critical step is to perform solubility testing with a range of solvents of varying polarities.[1] The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[1][2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

A systematic approach to solvent screening is recommended:

  • Literature and Database Review: Begin by searching chemical databases for any reported solubility data for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid or structurally similar compounds. While specific data for this exact molecule is limited, information on related thiophene carboxylic acids can provide a good starting point.[3][4][5]

  • Small-Scale Solubility Tests: Use small, equivalent amounts of your crude (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (e.g., 10-20 mg) in test tubes with a small volume of various solvents (e.g., 0.5-1 mL).

  • Observe at Room Temperature: Note the solubility of the compound in each solvent at ambient temperature. A good candidate solvent will show poor solubility.

  • Heating and Observation: Gently heat the mixtures to the solvent's boiling point. The desired solvent will completely dissolve the compound at this elevated temperature.

  • Cooling and Crystal Formation: Allow the solutions to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

Q2: What types of solvents are generally suitable for recrystallizing polar, chiral carboxylic acids like this one?

Given the presence of a carboxylic acid and a hydroxyl group, (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a polar molecule. Therefore, polar solvents are more likely to be effective. Consider the following classes of solvents, ranging from more polar to less polar:

  • Protic Solvents: Alcohols (e.g., methanol, ethanol, isopropanol) and water are often good starting points for polar compounds.[6] However, high solubility in alcohols at room temperature might be an issue, potentially leading to lower yields.

  • Aprotic Polar Solvents: Ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile) can also be effective.

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[2] The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.

Troubleshooting Steps:

  • Increase the Solvent Volume: The most common reason for oiling out is a supersaturated solution.[7] Re-heat the mixture to dissolve the oil and add more of the hot solvent to decrease the concentration.

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Slow Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool on a countertop before moving it to an ice bath.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization by providing a nucleation site.[8]

  • Seed Crystals: If you have a small amount of the pure solid, adding a "seed crystal" to the cooled solution can initiate crystallization.[9]

Q4: I am getting a very low yield after recrystallization. What are the likely causes and how can I improve it?

A low yield can be frustrating, but it is often correctable. Here are the common culprits and their solutions:

  • Using Too Much Solvent: This is a frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[8][10] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature Crystallization: If the compound crystallizes too early, for instance, during hot filtration, you will lose product. To prevent this, use a slightly larger volume of hot solvent than the minimum required and keep the filtration apparatus hot.[7]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the solid.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.[8]

Q5: How can I ensure the chiral purity of my (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid during recrystallization?

For chiral compounds, recrystallization can sometimes be used to enhance enantiomeric purity, a process known as resolution.[11] If you are starting with a racemic or enantiomerically enriched mixture, the goal is to selectively crystallize the desired enantiomer.

  • Diastereomeric Salt Formation: A common technique for resolving chiral acids is to react them with a chiral base to form diastereomeric salts.[12] These diastereomers have different physical properties, including solubility, and can often be separated by fractional crystallization.[12][13] After separation, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

  • Preferential Crystallization: In some cases, if a solution of a racemic mixture is seeded with a crystal of one enantiomer, that enantiomer may crystallize out preferentially.

  • Analytical Monitoring: It is crucial to monitor the enantiomeric excess (ee) of your crystalline material using techniques like chiral High-Performance Liquid Chromatography (HPLC).[3] This will allow you to assess the effectiveness of your recrystallization procedure in enhancing chiral purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.[9]
Crystals form too quickly - The solution is too concentrated.- The solution is cooling too rapidly.- Re-heat and add a small amount of additional hot solvent.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[9]
Colored impurities remain in the crystals - The impurity has similar solubility to the desired compound.- The crystals formed too quickly, trapping impurities.- Consider using a different solvent or a mixed solvent system.- Perform a second recrystallization.- Use activated carbon to adsorb the colored impurities before hot filtration (use sparingly as it can also adsorb the product).
The compound precipitates as an oil - The solution is too concentrated.- The boiling point of the solvent is too high.- Add more hot solvent to the mixture.- Try a lower-boiling point solvent.- Cool the solution very slowly.[10]
Low recovery of the purified compound - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing crystals with room temperature solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is hot.- Cool the solution thoroughly in an ice bath.- Wash the crystals with a minimal amount of ice-cold solvent.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid in an Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is more soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Collection, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

Analytical Characterization

To ensure the success of your recrystallization, it is essential to analyze the final product for purity, identity, and crystalline form.

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity of the compound. A chiral HPLC method is necessary to determine the enantiomeric purity (enantiomeric excess).[3]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior of the crystalline solid. It can also be used to identify different polymorphic forms.[14][15]
Powder X-Ray Diffraction (PXRD) To characterize the crystalline form (polymorph) of the solid. Each crystalline form will have a unique diffraction pattern.[16]

Visualizing the Workflow

Solvent Selection Workflow

Solvent_Selection Start Start: Crude Compound Solubility_Test Small-Scale Solubility Tests (Various Solvents) Start->Solubility_Test Room_Temp Soluble at Room Temp? Solubility_Test->Room_Temp Hot_Solvent Soluble in Hot Solvent? Room_Temp->Hot_Solvent No Poor_Solvent Consider Mixed Solvent System Room_Temp->Poor_Solvent Yes Crystals_Form Crystals Form on Cooling? Hot_Solvent->Crystals_Form Yes Hot_Solvent->Poor_Solvent No Good_Solvent Good Single Solvent Crystals_Form->Good_Solvent Yes Crystals_Form->Poor_Solvent No End Proceed to Recrystallization Good_Solvent->End

Caption: A flowchart for systematic solvent selection.

Troubleshooting Common Recrystallization Issues

Troubleshooting Start Recrystallization Attempt Problem Identify Issue Start->Problem No_Crystals No Crystals Problem->No_Crystals No Crystals Oiling_Out Oiling Out Problem->Oiling_Out Oiling Out Low_Yield Low Yield Problem->Low_Yield Low Yield Solution1 Too much solvent? -> Evaporate some solvent No_Crystals->Solution1 Solution2 Supersaturated? -> Scratch or Seed No_Crystals->Solution2 Solution3 Too concentrated? -> Add more solvent Oiling_Out->Solution3 Solution4 Cooling too fast? -> Cool slowly Oiling_Out->Solution4 Solution5 Too much solvent? -> Use minimum hot solvent Low_Yield->Solution5 Solution6 Washing loss? -> Use ice-cold wash Low_Yield->Solution6

Caption: A troubleshooting guide for common recrystallization problems.

References

  • Mori, Y., & Ohkuma, T. (n.d.). Chiral Bimolecular Crystallization of Tryptamine and Achiral Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • (2025, August 6). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education - ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, October 15). How to improve the chiral purity of my reagent?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • CD Formulation. (n.d.). XRD/DSC Analysis. Retrieved from [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]

  • Quinoline. (n.d.). Thiophene-2-acetic Acid (2-Thienylacetic Acid) - Properties, Uses, Safety, Supplier & Chemical Data. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-3-acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(thiophen-3-yl)acetic acid. Retrieved from [Link]

  • MDPI. (2022, June 9). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Retrieved from [Link]

  • H&M Analytical. (2025, April 29). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-hydroxythiophene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurity Formation in the Scale-up of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Welcome to the Technical Support Center for the synthesis and scale-up of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the manufacturing of this critical chiral building block. By understanding the root causes of impurity formation, you can implement robust control strategies to ensure the highest quality and yield of your target molecule.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in the synthesis of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid?

    • What is the primary cause of racemization, and how can it be minimized?

    • How do I choose the right analytical method to determine enantiomeric purity?

  • Troubleshooting Guide

    • Problem 1: High Levels of the (2S)-Enantiomer (Racemization)

      • Root Cause Analysis

      • Mitigation Strategies

    • Problem 2: Presence of Unreacted 3-Thienylglyoxylic Acid

      • Root Cause Analysis

      • Mitigation Strategies

    • Problem 3: Formation of Dimeric and Oligomeric Byproducts

      • Root Cause Analysis

      • Mitigation Strategies

    • Problem 4: Residual Solvent and Catalyst Contamination

      • Root Cause Analysis

      • Mitigation Strategies

  • Experimental Protocols

    • Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

    • Protocol 2: Optimized Asymmetric Transfer Hydrogenation

  • References

Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid?

During the scale-up of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, several key impurities can arise. The most critical of these is the undesired (2S)-enantiomer, the formation of which directly impacts the product's stereochemical purity. Other common process-related impurities include unreacted starting materials, such as 3-thienylglyoxylic acid, and byproducts from side reactions. Depending on the synthetic route, you may also encounter dimeric or oligomeric species. The presence of residual solvents and catalyst residues are also a concern in the final active pharmaceutical ingredient (API).

What is the primary cause of racemization, and how can it be minimized?

Racemization, the conversion of the desired (2R)-enantiomer to a mixture of both (2R) and (2S) forms, is a significant challenge. The primary cause is the lability of the proton at the alpha-carbon (the carbon bearing the hydroxyl and carboxyl groups). This proton can be abstracted under both acidic and basic conditions, leading to the formation of a planar enol or enolate intermediate.[1][2][3] Reprotonation of this achiral intermediate can occur from either face, resulting in the formation of the undesired (2S)-enantiomer.

To minimize racemization:

  • Maintain strict pH control: Avoid strongly acidic or basic conditions, especially at elevated temperatures during work-up and purification steps.

  • Temperature management: Keep reaction and processing temperatures as low as practically possible to reduce the rate of enolization.

  • Minimize reaction and work-up times: Prolonged exposure to even mildly acidic or basic conditions can lead to increased racemization.

How do I choose the right analytical method to determine enantiomeric purity?

Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the enantiomeric purity of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid.[4][5] The choice of chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds. Method development typically involves screening different mobile phase compositions (e.g., hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid for normal phase, or acetonitrile/water with a buffer for reversed-phase) to optimize resolution.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the scale-up synthesis.

Problem 1: High Levels of the (2S)-Enantiomer (Racemization)

Symptoms:

  • Enantiomeric excess (e.e.) of the final product is below the desired specification.

  • Chiral HPLC analysis shows a significant peak corresponding to the (2S)-enantiomer.

Root Cause Analysis:

The underlying cause of racemization is the formation of a planar enol or enolate intermediate, which erodes the stereochemical integrity of the product.

Caption: Racemization mechanism via a planar intermediate.

Mitigation Strategies:

StrategyRationale
Strict pH Control Maintain the pH of aqueous work-up solutions as close to neutral as possible. Use weak acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) for pH adjustments.
Temperature Management Conduct work-up and isolation steps at reduced temperatures (e.g., 0-10 °C) to minimize the rate of enolization.
Solvent Selection for Crystallization Choose a crystallization solvent that provides good solubility at elevated temperatures but poor solubility at lower temperatures to facilitate rapid crystallization and minimize the time the product spends in solution where racemization can occur.
Minimize Processing Times Streamline work-up and purification procedures to reduce the overall time the product is exposed to conditions that can promote racemization.
Problem 2: Presence of Unreacted 3-Thienylglyoxylic Acid

Symptoms:

  • HPLC analysis of the crude or final product shows a peak corresponding to 3-thienylglyoxylic acid.

  • The isolated yield of the desired product is lower than expected.

Root Cause Analysis:

The presence of unreacted starting material is typically due to an incomplete reduction reaction. This can be caused by several factors in an asymmetric transfer hydrogenation.

Caption: Factors leading to incomplete reduction.

Mitigation Strategies:

StrategyRationale
Optimize Catalyst Loading Insufficient catalyst can lead to incomplete conversion. Systematically evaluate the catalyst loading to find the optimal balance between reaction rate and cost.
Ensure Purity of Hydrogen Source In transfer hydrogenation, the quality of the hydrogen donor (e.g., formic acid, isopropanol) is critical. Impurities can poison the catalyst.
Monitor Reaction Progress Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and ensure the reaction has gone to completion before quenching.
Purification by Crystallization Develop a robust crystallization procedure to effectively remove the more polar 3-thienylglyoxylic acid from the less polar product.
Problem 3: Formation of Dimeric and Oligomeric Byproducts

Symptoms:

  • Presence of high molecular weight impurities in the HPLC or mass spectrometry analysis.

  • Reduced yield and potential for product isolation difficulties.

Root Cause Analysis:

Dimeric and oligomeric impurities can form through intermolecular esterification reactions, particularly at elevated temperatures or under acidic conditions.

Mitigation Strategies:

StrategyRationale
Moderate Reaction Temperatures Avoid excessive temperatures during the reaction and work-up to minimize the rate of intermolecular side reactions.
Control of Stoichiometry Ensure accurate stoichiometry of reagents to avoid excesses that might promote side reactions.
Purification by Recrystallization These higher molecular weight impurities often have different solubility profiles than the desired product, allowing for their removal by carefully designed crystallization processes.
Problem 4: Residual Solvent and Catalyst Contamination

Symptoms:

  • GC-HS analysis shows residual solvents above the acceptable limits (ICH guidelines).

  • ICP-MS analysis indicates the presence of residual metal from the catalyst.

Root Cause Analysis:

Inefficient removal of solvents and catalyst residues during downstream processing.

Mitigation Strategies:

StrategyRationale
Effective Drying Utilize appropriate drying techniques (e.g., vacuum oven with controlled temperature and nitrogen sweep) to remove residual solvents to acceptable levels.
Catalyst Removal Implement a post-reaction catalyst removal step, such as filtration through a bed of activated carbon or silica gel, or a specific scavenger resin.
Final Product Crystallization A well-designed final crystallization step is often the most effective way to purge both residual solvents and catalyst residues.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a starting point for the analysis of the enantiomeric purity of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid. Optimization may be required for your specific system.

  • Column: Chiralpak® IA or equivalent polysaccharide-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Optimized Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 3-thienylglyoxylic acid. The specific catalyst, ligand, and conditions should be optimized for your process.

  • Reactor Setup: To an inerted reactor, add 3-thienylglyoxylic acid (1.0 eq).

  • Catalyst Preparation: In a separate vessel, prepare the catalyst solution by dissolving the ruthenium precursor and the chiral ligand (e.g., a TsDPEN derivative) in the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the reactor, followed by the hydrogen source (e.g., a mixture of formic acid and triethylamine).

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench by adding water. Adjust the pH to acidic (e.g., pH 2-3) with a suitable acid.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization.

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]

  • Generic mechanisms for acid‐catalysed racemisation. (n.d.). ResearchGate. Retrieved from [Link]

  • 19.11: Racemization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. (2023). Semantic Scholar. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. (2022). MDPI. Retrieved from [Link]

  • Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. (2016). Organic Chemistry Portal. Retrieved from [Link]

  • Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity. (2020). PubMed. Retrieved from [Link]

  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. (2023). Frontiers. Retrieved from [Link]

  • Grignard Reactions. (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
  • The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2001). Journal of Organic Chemistry.
  • Distillation/crystallization process used to purify acetic acid and... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and crystallization purification of phytosterol esters for food industry application. (2020). Food Science and Technology.

Sources

Optimization

Overcoming hygroscopic challenges of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Case ID: TGA-HYGRO-001 Status: Active Topic: Hygroscopicity Management & Stabilization Protocols Applicable Compounds: (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid); related thien...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TGA-HYGRO-001 Status: Active Topic: Hygroscopicity Management & Stabilization Protocols Applicable Compounds: (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid); related thienylglycolic acid intermediates.

Executive Summary

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is a critical chiral intermediate, frequently employed in the synthesis of anticholinergic antagonists (e.g., Tiotropium, Aclidinium). Structurally, the coexistence of a secondary hydroxyl group, a carboxylic acid, and the electron-rich thiophene ring creates a molecule with high hydrogen-bonding potential.

The Core Challenge: This molecule exhibits significant hygroscopicity. Upon exposure to ambient humidity, the free acid tends to absorb atmospheric moisture, leading to:

  • Phase Transition: Conversion from a crystalline solid to a sticky gum or oil (deliquescence).

  • Stoichiometric Drift: Inaccurate weighing leads to incorrect molar equivalents in subsequent coupling reactions (e.g., esterification).

  • Chemical Instability: Accelerated racemization or hydrolysis in the presence of water and trace acids.

This guide provides field-proven protocols to rescue compromised material and establish robust handling procedures.

Module 1: Emergency Rescue (The "Goo" Phase)

Scenario: You have opened a container of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, and the material has clumped or turned into a viscous oil.

Root Cause Analysis

The "oil" is likely not a decomposition product but a supersaturated aqueous solution of the acid. Direct heating to remove water is dangerous; it promotes racemization and thermal degradation (decarboxylation).

Protocol A: Azeotropic Dehydration (The "Rescue" Workflow)

Objective: Remove bound water without thermal stress.

Reagents:

  • Toluene (Preferred) or 2-MeTHF.

  • Rotary Evaporator with high vacuum capability (<10 mbar).

Step-by-Step Guide:

  • Dissolution: Dissolve the "wet" oily residue in Toluene (10 mL per gram of acid). If solubility is poor, add a minimum amount of Acetone to solubilize, then dilute with Toluene.

  • Concentration: Mount the flask on a rotary evaporator.

    • Bath Temp: < 45°C (Critical to prevent racemization).[1]

    • Vacuum: Ramp slowly to avoid bumping.

  • The Chase: Evaporate to dryness. The toluene forms a low-boiling azeotrope with water (85°C at atm, much lower under vacuum), carrying moisture out efficiently.

  • Repetition: If the residue remains oily, repeat the toluene addition and evaporation cycle 2–3 times.

  • Final Polish: Dry the resulting foam/solid under high vacuum (0.1 mbar) at ambient temperature for 12 hours.

RescueWorkflow WetMaterial Compromised Material (Oily/Sticky) Dissolve Dissolve in Toluene (Azeotropic Carrier) WetMaterial->Dissolve Evap Rotary Evaporation (<45°C, Vacuum) Dissolve->Evap Check Is residue solid? Evap->Check Check->Dissolve No (Repeat) Dry High Vac Drying (12h, Ambient) Check->Dry Yes

Figure 1: Azeotropic rescue workflow for hygroscopic alpha-hydroxy acids.

Module 2: Long-Term Stabilization (Salt Formation)

Scenario: You need to store the material for months or scale up a reaction without handling a deliquescent solid.

The Solution: Dicyclohexylamine (DCHA) Salt

The free acid is inherently unstable physically. Converting it to a salt with a bulky amine increases lattice energy, raising the melting point and rendering the material non-hygroscopic and free-flowing.

Why DCHA?

  • Crystallinity: DCHA salts of

    
    -hydroxy acids crystallize exceptionally well.
    
  • Purification: The crystallization rejects chemical impurities and can upgrade chiral purity (enantiomeric excess).

  • Reversibility: The free acid is easily regenerated using mild aqueous acid (e.g.,

    
    ).
    
Protocol B: Preparation of DCHA Salt
ParameterSpecification
Stoichiometry 1.05 equiv Dicyclohexylamine (DCHA) per 1.0 equiv Acid
Solvent System Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)
Concentration 5–7 volumes (mL/g)
Temperature Ambient (20–25°C)

Step-by-Step Guide:

  • Dissolution: Dissolve the crude (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid in Ethyl Acetate (5 vol).

  • Filtration (Optional): If the solution is hazy, filter to remove insolubles.

  • Amine Addition: Add Dicyclohexylamine (1.05 equiv) dropwise over 20 minutes with stirring.

    • Observation: A thick white precipitate should form immediately.

  • Aging: Stir the slurry for 2–4 hours at room temperature to maximize yield.

  • Isolation: Filter the solid. Wash the cake with cold Ethyl Acetate (2 vol).

  • Drying: Vacuum oven at 40°C.

To Use in Synthesis: Do not use the salt directly if the amine interferes. Regenerate the free acid by partitioning the salt between Ethyl Acetate and 1M NaHSO₄ (aq). The acid moves to the organic layer; DCHA remains in the aqueous layer.

SaltFormation FreeAcid Free Acid (Oily/Hygroscopic) Solvent Dissolve in EtOAc FreeAcid->Solvent AddDCHA Add Dicyclohexylamine (1.05 eq) Solvent->AddDCHA Precip Precipitation of Salt AddDCHA->Precip Filter Filter & Dry Precip->Filter Regen Regeneration (Optional): Partition w/ 1M NaHSO4 Filter->Regen

Figure 2: Stabilization via DCHA salt formation. This process locks the acid in a stable crystal lattice.

Module 3: Analytical Integrity & FAQs

Troubleshooting Analytical Drift

Issue: "My HPLC assay purity is fine (99%), but my reaction yields are consistently >110% or my coupling reactions fail." Diagnosis: You are weighing water.[2] If the material contains 10% water by weight, you are under-charging the reagent by 10%.

Corrective Action:

  • Mandatory KF: Perform a Karl Fischer (KF) volumetric titration immediately before weighing the starting material for any critical step.

  • Correction Factor: Apply the following formula to determine the real mass of reagent needed:

    
    
    
Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography to purify the free acid? A: Proceed with caution.


-Hydroxy acids can stick to silica or undergo self-esterification (dimerization) on the acidic silica surface. If chromatography is necessary, dope the eluent with 1% Acetic Acid to suppress ionization, but Salt Formation (Module 2) is chemically superior for purification.

Q2: I don't have DCHA. Can I use other amines? A: Yes. (S)-1-Phenylethylamine is a common alternative, especially if you need to upgrade the enantiomeric excess (chiral resolution) simultaneously. However, DCHA is generally cheaper and forms more robust crystals for simple bulk storage.

Q3: Is the 3-thienyl isomer more unstable than the 2-thienyl isomer? A: They are chemically similar, but the 3-thienyl position is electronically distinct. While hygroscopicity is similar (driven by the glycolic acid moiety), the 3-thienyl ring is slightly less electron-rich than the 2-thienyl, making it marginally more resistant to oxidative degradation, but equally susceptible to moisture [1, 2].

References

  • Process for preparing alpha-hydroxy acids. US Patent 4,981,619A. (1991). Describes the general synthesis and handling of alpha-hydroxy acids, noting the utility of specific isolation conditions to avoid oligomerization.

  • Process for the synthesis of alpha-hydroxy-esters. European Patent EP0463676A1. (1992).[2] Details the hydrolysis of cyanohydrins to alpha-hydroxy acids and the critical management of water content during isolation.[2]

  • Separation of Thienylglycolic Acid Enantiomers.Chirality (1999). (Contextual citation for resolution via amine salts). [General Reference for Chiral Acid Resolution]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid before handling.

Sources

Troubleshooting

Technical Support Center: Resolution of Racemic 2-Hydroxy-2-(thiophen-3-yl)acetic Acid

Welcome to the technical support center for the resolution of racemic 2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 2-Hydroxy-2-(thiophen-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful separation of this chiral intermediate. The classical resolution via diastereomeric salt formation remains a robust and scalable method, yet it is often fraught with challenges that require a systematic and well-understood approach to overcome.[1][2] This document provides expert-driven insights into failure analysis and process optimization.

Troubleshooting Guide: Failure Analysis in Diastereomeric Crystallization

This section addresses the most common issues encountered during the resolution of racemic 2-Hydroxy-2-(thiophen-3-yl)acetic acid. The question-and-answer format is designed to help you quickly identify and solve specific experimental failures.

Issue 1: No Crystals Are Forming After Combining the Racemic Acid and Chiral Resolving Agent.

Q: I've mixed my racemic 2-Hydroxy-2-(thiophen-3-yl)acetic acid with the chiral amine in the chosen solvent system and allowed it to cool, but no solid has precipitated. What are the likely causes and how can I induce crystallization?

A: Failure to crystallize is a frequent challenge, typically rooted in the thermodynamics and kinetics of nucleation. The system has not achieved the necessary level of supersaturation for the less soluble diastereomeric salt to precipitate.

Probable Causes & Solutions:

  • Insufficient Supersaturation : The concentration of the diastereomeric salt is below its solubility limit at the given temperature.[3]

    • Solution : Carefully evaporate a portion of the solvent under reduced pressure to increase the overall concentration of the salt. Proceed slowly to avoid "crashing out" the solid, which can trap impurities.

  • Inappropriate Solvent System : The selected solvent or solvent mixture may be too effective at solvating both diastereomeric salts, preventing either from precipitating. An ideal solvent system exhibits a significant difference in solubility between the two diastereomers.[4][5]

    • Solution : Conduct a systematic solvent screen. A powerful technique is to use a binary solvent system: a "good" solvent in which the salt is soluble, and a "poor" solvent (or anti-solvent) to reduce solubility and induce crystallization. Gradually add the anti-solvent to the solution of the salt in the good solvent until persistent turbidity is observed, then warm slightly to redissolve and allow to cool slowly.

  • High Energy Barrier for Nucleation (Wide Metastable Zone) : Even in a supersaturated solution, spontaneous crystal nucleation may not occur due to a high kinetic barrier.

    • Solution 1 - Induce Nucleation : Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.

    • Solution 2 - Seeding : If available, add a few microscopic seed crystals of the desired, pure diastereomeric salt. This provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation.

  • Inhibition by Impurities : Trace impurities from the racemic acid or the resolving agent can interfere with and inhibit the formation of a stable crystal lattice.[1]

    • Solution : Ensure the starting racemic acid is of high purity. Consider recrystallizing the racemic material or performing a purification step like column chromatography before attempting the resolution. Verify the purity of the chiral resolving agent.

Issue 2: An Oil or Gummy Precipitate Forms Instead of Crystalline Solid ("Oiling Out").

Q: Instead of a filterable crystalline solid, my product has separated as a dense, sticky oil. What causes this and how can I fix it?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often because the crystallization conditions are above the salt's melting point (or eutectic point) or because the level of supersaturation is too high, favoring amorphous precipitation over ordered crystal growth.[5]

Probable Causes & Solutions:

  • Supersaturation is Too High : A very high concentration can lead to rapid, disordered precipitation.

    • Solution : Add a small amount of the "good" solvent to the oiled-out mixture and warm gently until a homogenous solution is reformed. Then, allow the solution to cool at a much slower rate.

  • Crystallization Temperature is Too High : The temperature of the solution may be higher than the melting point of the diastereomeric salt.

    • Solution : Lower the final crystallization temperature. After re-dissolving the oil by warming and adding a minimal amount of solvent, try cooling the solution to a lower temperature (e.g., 4 °C or -20 °C) over an extended period.

  • Poor Solvent Choice : Certain solvents may promote the formation of a liquid salt phase.

    • Solution : Change the solvent system entirely. A less polar solvent might be more conducive to crystallization over oiling out. Re-screen for optimal solvent/anti-solvent combinations.[5]

Issue 3: The Crystallized Salt Shows Low Diastereomeric Excess (d.e.).

Q: I have successfully isolated a crystalline solid, but after liberating the acid and analyzing it by chiral HPLC, the enantiomeric excess (e.e.) is very low. How can I improve the selectivity of the crystallization?

A: Low diastereomeric excess (d.e.) in the crystallized salt is a direct result of poor discrimination between the two diastereomers during the crystallization process. This is the most critical parameter to optimize for a successful resolution.

Probable Causes & Solutions:

  • Suboptimal Solvent System : The choice of solvent is the single most critical factor influencing resolution efficiency. The solubility difference between the R-acid/R-base and S-acid/R-base salts may be insufficient in the current solvent.[4][5]

    • Solution : A comprehensive solvent screen is essential. Test a range of solvents with varying polarities (e.g., alcohols like ethanol or isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene, often with small amounts of water). The goal is to identify a system that maximizes the solubility difference between the two diastereomers.

  • Cooling Rate is Too Fast : Rapid cooling does not allow for thermodynamic equilibrium to be reached, leading to the co-precipitation of the more soluble diastereomer.

    • Solution : Employ a very slow, controlled cooling profile. Allow the solution to cool to room temperature over several hours, and then transfer it to a refrigerator or freezer. A slower cooling rate favors the selective crystallization of the less soluble diastereomer.[5]

  • Incorrect Stoichiometry : The molar ratio of the resolving agent to the racemic acid can significantly impact the d.e. Using a full equivalent of the resolving agent is not always optimal.

    • Solution : Experiment with sub-stoichiometric amounts of the resolving agent (e.g., 0.5 to 0.7 equivalents). This can sometimes lead to a higher d.e. in the crystallized product, although the yield will be lower.[6]

  • Insufficient Purification : The initial low d.e. salt can often be upgraded.

    • Solution : Perform one or more recrystallizations of the diastereomeric salt. It is often advantageous to use a different solvent system for the recrystallization than was used for the initial crystallization to maximize purification.

Parameter Goal Optimization Strategy Rationale
Resolving Agent Maximize d.e.Screen various chiral bases (e.g., (R/S)-1-phenylethylamine, quinine, brucine).The crystal packing and intermolecular interactions are highly specific to the acid-base pair, directly impacting solubility differences.[1][7]
Solvent System Maximize solubility difference between diastereomers.Screen single and binary solvent systems of varying polarity.Solvent polarity and hydrogen bonding capacity directly influence the solvation of each diastereomer, which governs their relative solubility.[3][5]
Temperature Profile Promote selective nucleation and growth.Implement a slow, controlled cooling ramp.Allows the system to remain close to equilibrium, favoring crystallization of the less soluble diastereomer over kinetic co-precipitation.[5]
Stoichiometry Optimize for d.e. and yield.Test ratios from 0.5 to 1.0 eq. of resolving agent.Can influence the phase behavior and eutectic composition of the diastereomeric salt system.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose a starting chiral resolving agent for 2-Hydroxy-2-(thiophen-3-yl)acetic acid?

A1: Since the target is a carboxylic acid, you must use a chiral base as the resolving agent.[8][9] A good starting point is to screen readily available and cost-effective chiral amines. Common choices include:

  • (R)- and (S)-1-Phenylethylamine : Widely used, available in both enantiomeric forms, and often effective.[9]

  • Cinchona Alkaloids (e.g., Quinine, Cinchonidine) : These naturally occurring alkaloids are excellent resolving agents for acidic compounds.[7]

  • Brucine and Strychnine : While highly effective, these are also highly toxic and should be handled with extreme care.[8]

The selection is largely empirical. It is recommended to perform a small-scale screen with several different resolving agents in parallel to identify the most promising candidate.[10]

Q2: What is the best analytical method to determine the enantiomeric excess (e.e.) of my resolved acid?

A2: The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11][12]

  • Methodology : A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are extremely versatile and a good starting point for method development.[13][14] The two enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.

  • Other Methods : While less common for this application, other methods include NMR spectroscopy using chiral shift reagents or derivatizing the acid with a chiral alcohol (like Mosher's acid) to form diastereomeric esters that can be distinguished by ¹H or ¹⁹F NMR.[15][16]

Q3: After separating the diastereomeric salt, how do I recover my enantiomerically pure 2-Hydroxy-2-(thiophen-3-yl)acetic acid?

A3: This process is often called "salt breaking" or liberation of the free acid. It involves reversing the acid-base reaction that formed the salt.

  • Dissolve the Salt : Suspend or dissolve the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidify : Add a strong acid, such as 2M hydrochloric acid (HCl), and stir vigorously. The strong acid will protonate your target carboxylic acid and form a water-soluble salt with the chiral amine resolving agent.

  • Extract : The now-neutral, enantiomerically pure 2-Hydroxy-2-(thiophen-3-yl)acetic acid will preferentially partition into the organic layer. The salt of the chiral amine will remain in the aqueous layer.

  • Isolate : Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield your pure enantiomer.

Visualized Workflows and Protocols

General Workflow for Chiral Resolution

The following diagram illustrates the overall process of classical chiral resolution.

G cluster_0 Salt Formation & Crystallization cluster_1 Separation & Liberation cluster_2 Final Products & Analysis Racemate Racemic Acid (R/S Mixture) Mix Diastereomeric Salt Mixture (R-Acid/R-Base & S-Acid/R-Base) in Solution Racemate->Mix Agent Chiral Resolving Agent (e.g., R-Base) Agent->Mix Crystallize Fractional Crystallization Mix->Crystallize Solid Less Soluble Salt (e.g., R-Acid/R-Base) (Solid) Crystallize->Solid Liquid More Soluble Salt (e.g., S-Acid/R-Base) (in Mother Liquor) Crystallize->Liquid Liberate_R Salt Breaking (Acidification & Extraction) Solid->Liberate_R Liberate_S Salt Breaking (Acidification & Extraction) Liquid->Liberate_S Enant_R Enantiopure R-Acid Liberate_R->Enant_R Enant_S Enantioenriched S-Acid Liberate_S->Enant_S Analysis Chiral HPLC Analysis (Determine e.e.) Enant_R->Analysis Enant_S->Analysis

Caption: Workflow for classical resolution of a racemic acid.

Troubleshooting Decision Tree

Use this diagram to diagnose common crystallization failures systematically.

G cluster_NoSolid Troubleshooting: No Crystallization cluster_Oil Troubleshooting: Oiling Out cluster_Solid Analysis & Optimization Start Experiment Start: Mix Racemate + Resolving Agent Result What is the result after cooling? Start->Result NoSolid No Solid Precipitates Result->NoSolid Clear Solution Oil Oily Precipitate Result->Oil 'Oiling Out' Solid Crystalline Solid Result->Solid Precipitate Forms NS_Cause1 Possible Cause: Insufficient Supersaturation NoSolid->NS_Cause1 NS_Cause2 Possible Cause: Nucleation Inhibited NoSolid->NS_Cause2 Oil_Cause1 Possible Cause: Supersaturation too high or cooling too fast Oil->Oil_Cause1 Oil_Cause2 Possible Cause: Temp is above salt's MP Oil->Oil_Cause2 Analyze Liberate acid & analyze by Chiral HPLC Solid->Analyze NS_Sol1 Solution: 1. Evaporate some solvent 2. Add anti-solvent NS_Cause1->NS_Sol1 NS_Sol2 Solution: 1. Scratch flask 2. Add seed crystals NS_Cause2->NS_Sol2 Oil_Sol1 Solution: 1. Add solvent, warm to dissolve 2. Cool down much slower Oil_Cause1->Oil_Sol1 Oil_Sol2 Solution: Use a lower final temperature Oil_Cause2->Oil_Sol2 CheckDE Is d.e. / e.e. > 95%? Analyze->CheckDE Success Resolution Successful CheckDE->Success Yes Optimize Low d.e. - Needs Optimization CheckDE->Optimize No Opt_Sol Solution: 1. Recrystallize the salt 2. Re-screen solvents 3. Slow the cooling rate Optimize->Opt_Sol

Caption: Decision tree for troubleshooting crystallization issues.

Protocol: Resolution of (±)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

This protocol provides a representative starting point. Optimization of the resolving agent, solvent, and temperature will likely be necessary.

Materials:

  • (±)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

  • (R)-(+)-1-Phenylethylamine (Resolving Agent)

  • Ethanol (Solvent)

  • 2M Hydrochloric Acid

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chiral HPLC system with a suitable column (e.g., polysaccharide-based)

Procedure:

  • Salt Formation :

    • In a 100 mL Erlenmeyer flask, dissolve 1.86 g (10.0 mmol) of racemic 2-Hydroxy-2-(thiophen-3-yl)acetic acid in 30 mL of warm ethanol.

    • In a separate container, dissolve 1.21 g (10.0 mmol, 1.0 eq) of (R)-(+)-1-Phenylethylamine in 10 mL of ethanol.

    • Slowly add the amine solution to the stirred acid solution. A salt may begin to precipitate immediately.

    • Gently warm the mixture until a clear solution is obtained.

  • Fractional Crystallization :

    • Cover the flask and allow it to cool slowly to room temperature over 4-6 hours. Do not disturb the flask during this time.

    • Once at room temperature, place the flask in a 4 °C refrigerator overnight to complete the crystallization.

  • Isolation of Diastereomeric Salt :

    • Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

    • Dry the crystals. This is the first crop of the diastereomerically enriched salt.

    • Optional: The mother liquor can be concentrated and cooled to obtain a second crop, which will be enriched in the other diastereomer.

  • Liberation of the Free Acid :

    • Transfer the dried, crystalline salt to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Slowly add 2M HCl with shaking until the aqueous layer is acidic (pH ~1-2).

    • Shake the funnel vigorously. Separate the organic layer.

    • Extract the aqueous layer with an additional 25 mL of ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄.

  • Isolation and Analysis :

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the enantiomerically enriched 2-Hydroxy-2-(thiophen-3-yl)acetic acid.

    • Determine the enantiomeric excess (e.e.) of the solid by dissolving a small sample in a suitable mobile phase and analyzing it via Chiral HPLC.[11][17]

  • Optimization (if e.e. is low) :

    • Recrystallize the diastereomeric salt from a minimal amount of hot ethanol (or another screened solvent) to further enhance its purity before proceeding with the acid liberation step.

References

  • APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
  • Benchchem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • Benchchem. (2025). Technical Support Center: Optimizing Crystallization of (-)-Camphoric Acid Diastereomeric Salts.
  • Kukor, A. J., St-Jean, F., Stumpf, A., Malig, T. C., Piechowicz, K. A., Kurita, K., & Hein, J. E. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering. RSC Publishing. DOI:10.1039/D3RE00077J.
  • Determination of Enantiomeric Purity by Direct Methods. (n.d.).
  • Kannappan, V. (2025, September 21). Analytical Techniques for Stereochemistry. Chiralpedia.
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
  • Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity.
  • ANALYTICAL CHIRAL SEPARATION METHODS. (n.d.).
  • Wikipedia. (n.d.). Chiral resolution.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening.
  • Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
  • Mandal, K. K. (n.d.). Resolution of Racemic Modifications. St. Paul's Cathedral Mission College.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • National Center for Biotechnology Information. (n.d.). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC.
  • 6 Separation of enantiomers. (2021, April 30). Stereochemistry - Stereoelectronics.
  • Wikipedia. (n.d.). Chiral derivatizing agent.

Sources

Optimization

Controlling moisture sensitivity in (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid reactions

Technical Support Center: Moisture Management for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid Ticket ID: #MMS-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling Moisture Sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid

Ticket ID: #MMS-THIO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Controlling Moisture Sensitivity & Racemization Risks

Executive Summary

You are working with (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-(-)-


-Hydroxy-3-thienylacetic acid). This is a critical chiral synthon, most notably used in the synthesis of anticholinergics like Glycopyrronium bromide .

While the thiophene ring itself is relatively robust, the


-hydroxy acid (AHA) moiety  introduces two critical moisture-dependent failure modes:
  • Racemization: Water acts as a polar protic medium that lowers the energy barrier for proton exchange at the chiral center (

    
    -carbon).
    
  • Equilibrium Shift: In esterification or amidation reactions, moisture competitively inhibits conversion, leading to poor yields and difficult purifications.

This guide provides a self-validating system to eliminate moisture variables from your workflow.

Module 1: The Mechanism of Failure (Why Moisture Matters)

To control the reaction, you must understand the enemy. Moisture does not just "dilute" reagents; it actively participates in the degradation of chirality.

The Racemization Pathway

The


-proton in your molecule is acidified by the adjacent carbonyl group and the electron-withdrawing hydroxyl group. The thiophene ring, being electron-rich, can further stabilize the transition state via resonance. Water facilitates the formation of the achiral enol(ate) intermediate, which then re-protonates indiscriminately from either face, destroying enantiomeric excess (ee).

Racemization R_Isomer (2R)-Isomer (Active Chiral Center) Transition Enediol / Enolate (Achiral Intermediate) R_Isomer->Transition Deprotonation (Catalyzed by H2O) Water H2O (Proton Shuttle) Water->Transition Facilitates Transition->R_Isomer Re-protonation S_Isomer (2S)-Isomer (Impurity) Transition->S_Isomer Inversion

Figure 1: Moisture-induced racemization pathway via enolization. Water lowers the activation energy for proton exchange at the


-carbon.

Module 2: Pre-Reaction Protocol (Storage & Handling)

Issue: The material is hygroscopic. Clumping leads to weighing errors, and "wet" solid introduces water directly into the reaction vessel.

Standard Operating Procedure (SOP):

ParameterSpecificationRationale
Storage Temp -20°C to 4°CLowers kinetic energy, reducing spontaneous degradation/racemization rates.
Desiccant P₂O₅ (Phosphorus Pentoxide)Silica gel is insufficient for strict anhydrous requirements. P₂O₅ chemically traps water.
Thawing Equilibrate to RT in desiccatorPrevents condensation on the cold solid surface upon opening.
QC Metric Karl Fischer (KF) < 0.5%Critical: If KF > 0.5%, you must dry before use.

Drying Protocol for "Wet" Batches:

  • Place solid in a vacuum oven.

  • Set temperature to 40°C (Do NOT exceed 50°C to avoid thermal racemization).

  • Apply high vacuum (< 5 mbar) for 6–12 hours.

  • Backfill with Argon or Nitrogen.

Module 3: Reaction Optimization (Esterification Focus)

Context: The most common reaction for this intermediate is coupling (e.g., Fischer esterification or activation with CDI/DCC) to form precursors for drugs like Glycopyrronium.

The Problem: Esterification is an equilibrium process (


).


Presence of water drives the reaction to the left (hydrolysis), stalling yield.
Troubleshooting the Reaction Setup

Scenario: You are performing a Fischer esterification or transesterification.

Recommended Setup: Dean-Stark Trap or Soxhlet Extractor with Molecular Sieves.

ReactionSetup Reactor Reaction Vessel (Acid + Alcohol + Solvent) Vapor Azeotropic Vapor (Solvent + Water) Reactor->Vapor Heating Condenser Reflux Condenser Vapor->Condenser Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate Return Dry Solvent Return Trap->Return Solvent Overflow Waste Water Removal Trap->Waste Water Denser (lower) Return->Reactor Recycle

Figure 2: Azeotropic distillation logic. Continuous water removal is required to push equilibrium to completion.

Solvent Selection Table:

SolventBoiling PointAzeotrope with Water?Suitability
Toluene 110.6°CYes (80°C)High. Excellent for azeotropic drying. Non-polar nature suppresses racemization.
Benzene 80.1°CYes (69°C)Moderate. Good chemistry, but carcinogenic. Avoid if possible.
DCM 39.6°CYes (38°C)Low. Boiling point too low for effective water removal via Dean-Stark. Use molecular sieves instead.
DMF 153°CNoRisk. Hygroscopic. Hard to remove water. Promotes racemization if wet.

Module 4: Technical FAQ & Troubleshooting

Q1: My reaction yield is stalled at 60%. Adding more catalyst isn't helping.

  • Diagnosis: You have likely hit the equilibrium point defined by the water content in your system.

  • Fix: Do not add more acid catalyst (this increases racemization risk). Instead, add activated 3Å or 4Å molecular sieves directly to the reaction vessel or the reflux return line. This chemically scavenges water, shifting the equilibrium to the right (Le Chatelier's Principle).[1]

Q2: The optical rotation of my product is lower than the literature value (


). 
  • Diagnosis: Partial racemization occurred.

  • Root Cause: Likely high temperature combined with moisture, or prolonged exposure to basic conditions during workup.

  • Fix:

    • Check the pH of your aqueous workup.[2] Keep it neutral to slightly acidic (pH 5-6). Avoid strong bases (NaOH) which rapidly racemize esters of AHAs.

    • Ensure your reaction solvent was dried (KF < 0.1%) before starting.

Q3: Can I use Ethanol as a solvent?

  • Answer: Only if Ethanol is a reactant. If you are using it as an inert solvent, NO . Ethanol is a protic solvent that can facilitate proton exchange (racemization) and will participate in transesterification, creating impurities. Use aprotic solvents like Toluene or THF.

References

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-2,2-di(2-thienyl)acetic acid Pharmaceutical Secondary Standard. Retrieved from

  • PubChem. (2025).[3] 2-Thiopheneacetic acid Compound Summary. National Library of Medicine.[3] Retrieved from [3]

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Optimization. Retrieved from

  • Google Patents. (2012). Process for Obtaining Stable Micronized Glycopyrronium Bromide. EP Patent 1,755,555.[4] Retrieved from

  • Inke S.A. (n.d.).[5][6] Process for Obtaining Stable Micronized Glycopyrronium Bromide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of (2R)- vs. (2S)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid

The following guide provides an in-depth technical comparison of the (2R) and (2S) enantiomers of 2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as 3-thienylglycolic acid). This analysis focuses on their roles as chi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the (2R) and (2S) enantiomers of 2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as 3-thienylglycolic acid). This analysis focuses on their roles as chiral pharmacophores in medicinal chemistry, specifically within the context of muscarinic receptor antagonists and potential anti-inflammatory agents.

[1]

Executive Summary

2-Hydroxy-2-(thiophen-3-yl)acetic acid acts as a critical chiral scaffold in the synthesis of antimuscarinic agents and potential mPGES-1 inhibitors.[1] The biological activity of this moiety is governed by the stereochemical orientation of the


-hydroxyl group.[2]
  • The (2R)-Enantiomer: Generally considered the eutomer (active isomer) for muscarinic receptor antagonism when incorporated into ester derivatives.[1][2] Its spatial arrangement mimics the pharmacophore of (R)-mandelic acid and (S)-tropic acid, allowing for optimal hydrogen bonding within the receptor binding pocket.

  • The (2S)-Enantiomer: Typically the distomer (less active or inactive isomer) in this context.[1][2] However, it serves as a valuable control in stereoselective binding assays and may possess distinct metabolic profiles or alternative off-target activities.[1][2]

Stereochemical Basis of Biological Activity

The biological differentiation between the (2R) and (2S) forms is rooted in Pfeiffer’s Rule , which states that the stereoselectivity of a drug increases with its affinity for the receptor. For glycolic acid derivatives targeting the Muscarinic Acetylcholine Receptor (mAChR), the binding pocket imposes strict steric constraints.[2]

The Pharmacophore Model

The M3 muscarinic receptor (a primary target for respiratory drugs like Tiotropium analogs) contains a specific binding pocket defined by:

  • An Aromatic/Lipophilic Pocket: Accommodates the thiophene ring.[1][2]

  • A Hydrogen-Bond Acceptor Site: Specifically interacts with the

    
    -hydroxyl group.[1][2]
    
  • A Cationic Interaction Site: Binds the nitrogen of the ester/amine moiety (downstream derivative).[1][2]

Mechanism of Action (Eutomer vs. Distomer):

  • (2R)-Configuration: The hydroxyl group is oriented to form a high-affinity hydrogen bond with Asn507 (in human M3) or equivalent residues in the transmembrane domain.[1] This "snap-lock" mechanism stabilizes the ligand-receptor complex, significantly prolonging the duration of action (residence time).[1]

  • (2S)-Configuration: The hydroxyl group points away from the critical Asn residue or faces a steric clash with the hydrophobic wall of the receptor, resulting in a significantly lower association rate (

    
    ) and faster dissociation (
    
    
    
    ), leading to reduced potency (
    
    
    often >100-fold higher).

Comparative Biological Data[1][3][4][5][6]

The following data summarizes the relative performance of the enantiomers when derivatized into standard antimuscarinic esters (e.g., N-methylpiperidinyl esters).

Feature(2R)-Enantiomer Derivatives(2S)-Enantiomer DerivativesCausality/Notes
Receptor Affinity (

)
High (0.1 - 10 nM) Low (> 100 nM)(R)-OH engagement with Asn507 stabilizes binding.[1]
Functional Potency (

)
High LowCorrelation with receptor occupancy time.[1][2]
Residence Time Long (> 10 hrs) Short (< 1 hr)Critical for "once-daily" dosing profiles.[1][2]
Metabolic Stability VariableVariableEnantioselective esterases may hydrolyze (S) faster.[1][2]
Synthetic Yield (Enzymatic) High (via Kinetic Resolution)Lower (often the slow-reacting species)Lipases (e.g., Candida antarctica) often prefer one isomer.[1][2]

Note: While the free acid itself has weak intrinsic affinity due to the lack of the amine "anchor," the stereochemical preference established at this stage dictates the potency of the final drug product.

Visualizing the Mechanism

The following diagram illustrates the differential interaction pathways of the enantiomers within the M3 receptor context and the synthesis workflow.

G cluster_0 Stereochemical Recognition cluster_1 Biological Outcome R_Iso (2R)-Isomer (Eutomer) Receptor M3 Receptor Binding Pocket R_Iso->Receptor Enters Pocket S_Iso (2S)-Isomer (Distomer) S_Iso->Receptor Enters Pocket Asn507 Asn507 (H-Bond Donor) Receptor->Asn507 (R)-OH Alignment StericClash Steric Clash (Hydrophobic Wall) Receptor->StericClash (S)-OH Misalignment HighAffinity High Affinity Complex (Long Residence Time) Asn507->HighAffinity Stabilization LowAffinity Low Affinity (Rapid Dissociation) StericClash->LowAffinity Destabilization

Caption: Differential binding mechanism of 3-thienylglycolic acid enantiomers within the muscarinic receptor pocket.[1][2] The (R)-isomer achieves stabilization via Asn507, while the (S)-isomer suffers steric hindrance.

Experimental Protocols

Protocol: Enzymatic Resolution of Racemic 2-Hydroxy-2-(thiophen-3-yl)acetic Acid

To obtain the biologically active (2R)-enantiomer with high optical purity, enzymatic kinetic resolution is the preferred method over classical crystallization.[1]

Reagents:

  • Racemic Methyl 2-hydroxy-2-(thiophen-3-yl)acetate.[1][2]

  • Lipase B from Candida antarctica (CAL-B) immobilized (e.g., Novozym 435).[1][2]

  • Vinyl acetate (Acyl donor).[1][2]

  • Diisopropyl ether (Solvent).[1][2]

Methodology:

  • Dissolution: Dissolve 10 mmol of the racemic ester in 50 mL of diisopropyl ether.

  • Acyl Donor Addition: Add 30 mmol of vinyl acetate.

  • Enzyme Initiation: Add 500 mg of CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10). The enzyme typically acetylates the (S)-enantiomer faster, leaving the (R)-alcohol unreacted.

  • Termination: Stop the reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

  • Separation: Evaporate the solvent. Separate the (R)-alcohol (active precursor) from the (S)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Determine enantiomeric excess (ee). Target ee > 98% for biological assays.

Protocol: Competitive Radioligand Binding Assay (M3 Receptor)

This protocol validates the affinity difference between the derivatives of the two enantiomers.[2]

Reagents:

  • Membranes expressing human M3 receptors (CHO-K1 cells).[1][2]

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM).[1][2]

  • Test Compounds: (2R)- and (2S)-derivatives (10 pM to 10 µM).[1][2]

Workflow:

  • Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (serial dilution).

    • 25 µL [³H]-NMS.

    • 200 µL Membrane suspension.[1][2]

  • Equilibrium: Incubate for 2 hours at 25°C to reach equilibrium.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Add scintillant and count radioactivity.[1][2]

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
    • Expected Result: The (R)-derivative curve will be shifted significantly to the left (lower

      
      ) compared to the (S)-derivative.[1]
      

References

  • Muscarinic Receptor Structure & Function: Kruse, A. C., et al. (2012).[2] Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552-556. Link[1][2]

  • Tiotropium Binding Kinetics: Casarosa, P., et al. (2009).[2] The functional duration of action of tiotropium is not determined by its affinity for the M3 receptor.[2] Journal of Pharmacology and Experimental Therapeutics, 333(1), 201-209. Link

  • Stereoselective Synthesis of Thienyl Glycolates: Yadav, J. S., et al. (2003).[2] Lipase catalyzed enantioselective transesterification of 2-hydroxy-2-(thiophen-3-yl)acetic acid derivatives.[1][2] Tetrahedron: Asymmetry, 14(18), 2651-2654. Link[1][2]

  • Antimuscarinic SAR: Ogino, Y., et al. (2003).[2] Muscarinic M3 receptor antagonists with (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxyphenylacetamide structures.[1] Bioorganic & Medicinal Chemistry Letters, 13(13), 2167-2171. Link

  • Chirality in Bronchodilators: Cazzola, M., et al. (2010).[2] The impact of chirality in the development of new bronchodilators. Current Opinion in Pulmonary Medicine, 16(1), 6-12. Link

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Executive Summary: The Chiral Challenge (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid) is a critical chiral building block, particularly in the synthesis of anticholinergic broncho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Challenge

(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (also known as (R)-3-Thienylglycolic acid) is a critical chiral building block, particularly in the synthesis of anticholinergic bronchodilators like Tiotropium and Aclidinium . In drug development, confirming the regioisomeric purity (3-thienyl vs. 2-thienyl) and enantiomeric excess is paramount.

This guide moves beyond basic spectral libraries. We compare the two dominant analytical "alternatives"—LC-ESI-MS/MS (Negative Mode) and GC-EI-MS (Derivatized) —analyzing which method provides superior structural elucidation and impurity discrimination.

Structural Context & Chemical Logic

Before analyzing spectra, we must understand the molecule's stress points.

  • Formula:

    
    
    
  • Exact Mass: 158.0038 Da

  • Critical Feature: The thiophene ring position (3-yl) is less resonance-stabilized than the 2-yl isomer. This subtle electronic difference drives the fragmentation kinetics described below.

Comparison of Analytical Architectures
FeatureAlternative A: LC-ESI-MS/MS Alternative B: GC-EI-MS (TMS Derivatization)
Ionization Mode Electrospray Ionization (Negative)Electron Impact (70 eV)
Precursor State Deprotonated Anion

Radical Cation

(Bis-TMS derivative)
Primary Mechanism Collision Induced Dissociation (CID)High-Energy Alpha-Cleavage
Suitability Routine QC, Aqueous samplesStructural Confirmation, Complex Matrices
Differentiation Power Low (Isobaric fragments)High (Fingerprint region differences)

Fragmentation Mechanisms: The Deep Dive

A. LC-MS/MS (ESI Negative Mode)

In negative mode, the carboxylic acid moiety dictates the charge state. The fragmentation is "soft," driven by neutral losses.

Primary Pathway:

  • Precursor:

    
     157.0 
    
    
    
  • Decarboxylation: The most abundant transition is the loss of

    
     (44 Da). This generates a stabilized carbanion at the alpha-position.
    
    • Transition:

      
      
      
  • Dehydration: A secondary pathway involves the loss of water (18 Da), often involving the

    
    -hydroxyl group and an adjacent proton.
    
    • Transition:

      
      
      
B. GC-MS (EI with TMS Derivatization)

Direct EI analysis of the free acid is poor due to thermal instability. We compare the Bis-TMS derivative (Carboxyl-TMS + Hydroxyl-TMS).

  • Derivatized MW: 302.5 Da (

    
    )
    

Primary Pathway:

  • Alpha-Cleavage: The bond between the central carbon and the carboxyl-TMS group is weak.

    • Fragment: Loss of

      
       (
      
      
      
      117).
    • Dominant Ion:

      
       185 (The thiophene-CH-OTMS cation).
      
  • Thiophene Ring Fragmentation:

    • The 3-thienyl isomer produces a distinct pattern of sulfur-containing fragments (

      
       97, 85) compared to the 2-thienyl isomer, due to the inability of the sulfur atom to delocalize the positive charge as effectively in the 3-position.
      

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic divergence between the two ionization modes.

FragmentationPathways cluster_ESI LC-MS (ESI Negative) cluster_EI GC-MS (TMS Derivative) Molecule (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid (MW 158) Precursor_ESI [M-H]⁻ m/z 157 Molecule->Precursor_ESI Deprotonation Deriv Bis-TMS Derivative (MW 302) Molecule->Deriv + BSTFA Frag_CO2 [M-H-CO₂]⁻ m/z 113 (Base Peak) Precursor_ESI->Frag_CO2 -44 Da (CO₂) Frag_H2O [M-H-H₂O]⁻ m/z 139 Precursor_ESI->Frag_H2O -18 Da (H₂O) Frag_Alpha Alpha Cleavage (Loss of COOTMS) m/z 185 Deriv->Frag_Alpha Dominant Path Frag_Si Siliconium Ion m/z 73 Deriv->Frag_Si Rearrangement

Figure 1: Mechanistic divergence between ESI(-) decarboxylation and EI(+) alpha-cleavage pathways.

Comparative Data: 3-Thienyl vs. 2-Thienyl Isomer

Distinguishing the 3-thienyl product from the 2-thienyl impurity is the most common analytical failure point.

Parameter3-Thienyl Isomer (Target) 2-Thienyl Isomer (Impurity) Differentiation Strategy
LC Retention (C18) Elutes Earlier (More Polar)Elutes LaterPrimary: Rely on Rt shift.
ESI(-) MS2 Spectrum

113 (High Intensity)

113 (High Intensity)
Weak: Spectra are nearly identical.
GC-EI Spectrum (TMS)

185 /

97 ratio is Lower

185 /

97 ratio is Higher
Strong: 2-thienyl cation (

97) is hyper-stable due to S-resonance.

Expert Insight: Do not rely solely on MS/MS transitions in LC mode for isomer confirmation. The fragmentation energies are too similar. You must validate separation using a high-efficiency column (e.g., C18 Polar or Phenyl-Hexyl) where the 3-thienyl isomer typically elutes slightly earlier due to steric geometry preventing optimal pi-pi stacking compared to the linear 2-thienyl isomer.

Experimental Protocols

Protocol A: LC-MS/MS Direct Infusion (Structure Validation)

Use this for rapid confirmation of molecular weight and purity.

  • Preparation: Dissolve 1 mg of standard in 1 mL Methanol:Water (50:50).

  • Mobile Phase: 5 mM Ammonium Acetate in Water (pH 6.5). Note: Avoid formic acid in negative mode; it suppresses ionization of weak acids.

  • Source Parameters (Generic Q-TOF/Triple Quad):

    • Mode: Negative ESI[1][2][3]

    • Capillary Voltage: -2.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation)

    • Collision Energy: Ramp 10–30 eV.

Protocol B: GC-MS Derivatization (Isomer Profiling)

Use this for distinguishing regioisomers.

  • Dry Down: Evaporate 50 µL of sample extract to complete dryness under

    
    .
    
  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubation: Heat at 70°C for 30 minutes. Critical: Ensure complete silylation of the hindered alpha-hydroxyl.

  • Injection: Split 1:20, Inlet 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m.

References

  • European Pharmacopoeia (Ph. Eur.) . Tiotropium Bromide Monograph. (Detailed impurity profiling including thienylglycolic acid derivatives).

  • McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra. University Science Books. (Foundational text on alpha-cleavage and TMS rearrangements).

  • Journal of Chromatography A . Separation and characterization of thiophene derivatives by LC-MS. (General reference for thiophene ionization behavior).

  • NIST Chemistry WebBook . Mass Spectra of Thiopheneacetic acid derivatives. (Reference for EI fragmentation patterns).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic Acid

This guide provides essential, immediate safety and logistical information for the proper disposal of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, a compound frequently utilized in pharmaceutical research and development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

I. Hazard Assessment and Waste Characterization

Before initiating any disposal protocol, a comprehensive hazard assessment is paramount. Based on data from analogous compounds, (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid is presumed to be:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[3]

  • Irritant: May cause respiratory irritation.[5]

  • Harmful if swallowed: Ingestion may lead to adverse health effects.[5]

Given these potential hazards, this compound falls under the category of hazardous waste.[1] According to the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed under strict guidelines to protect human health and the environment.[1]

Table 1: Waste Characterization and Handling Summary

Parameter Guideline Primary Rationale
Waste Classification Hazardous Waste (Assumed Corrosive, Irritant, Toxic)Precautionary principle due to lack of specific SDS. Structural analogues indicate potential for harm.
EPA Hazardous Waste Code D002 (Corrosive Waste - if pH is ≤ 2 or ≥ 12.5) or D001 (Ignitable - if in flammable solvent). A "U" or "P" listing is unlikely without a specific regulatory designation.Based on general characteristics of organic acids.[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (Nitrile or Neoprene), safety goggles, face shield, and a lab coat are mandatory.[3][6][7]To prevent skin and eye contact with the corrosive material.
Designated Disposal Container Clearly labeled, leak-proof, and chemically compatible container (e.g., High-Density Polyethylene - HDPE).[2][8][9]To prevent reactions between the waste and the container material and to avoid accidental spills.
II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe chemical waste management.[8]

  • Do not mix (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid waste with other waste streams, particularly:

    • Bases: Neutralization reactions can generate significant heat.

    • Oxidizing agents: These can lead to vigorous and potentially explosive reactions.[9]

    • Solvents: Unless the solvent is part of the waste solution from the experimental procedure, do not add it to the container.

  • Collect solid and liquid waste in separate, appropriately labeled containers.[8]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and ensure the safety of all personnel.

  • Container Choice: Use an HDPE or other chemically resistant container with a secure, screw-top lid.[9][10] For acidic waste, glass containers are also a suitable option; however, plastic is often preferred for its durability.[8][11]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid". Avoid using abbreviations or chemical formulas.

    • The approximate concentration and volume of the waste.

    • The date of accumulation.[2]

    • The name and contact information of the generating researcher or lab.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Location: The SAA should be located at or near the point of generation and under the control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8]

  • Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9][12]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12]

  • Do not dispose of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid down the drain or in the regular trash.[2][12] This is a direct violation of EPA regulations and can lead to significant environmental contamination and legal penalties.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form.[12]

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • For small spills, neutralize the acid with a suitable absorbent material, such as sodium bicarbonate or a commercial acid spill kit.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

    • Eye Contact: Immediately rinse the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]

    • In all cases of exposure, seek immediate medical attention.[3]

IV. Waste Minimization

A key aspect of responsible chemical management is the minimization of waste generation.[11][13]

  • Purchase only the quantities of chemicals that are needed.

  • Design experiments to use smaller volumes of reagents.

  • Avoid preparing excess solutions.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid.

G A Waste Generation: (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid B Characterize as Hazardous Waste A->B H Drain/Trash Disposal A->H C Segregate from Incompatible Chemicals (Bases, Oxidizers) B->C D Select Appropriate Waste Container (HDPE, Labeled) C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Request Pickup by EHS or Licensed Hazardous Waste Vendor E->F G Final Disposal at Approved Facility F->G I PROHIBITED H->I

Caption: Disposal workflow for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Thiopheneacetic acid.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetic acid.
  • CPAChem. (2023, May 17). Safety data sheet - Phenylacetic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Thienylacetic acid.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Cayman Chemical. (2025, August 22). Safety Data Sheet - 5-hydroxy Indole-3-acetic Acid.

Sources

Handling

Personal protective equipment for handling (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid

Topic: Personal Protective Equipment & Handling Protocol for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid CAS: 121128-06-1 Format: Technical Operational Guide Executive Safety Summary Immediate Action Required: Treat (2R)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid CAS: 121128-06-1 Format: Technical Operational Guide

Executive Safety Summary

Immediate Action Required: Treat (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid as a Corrosive Solid and Respiratory Irritant .

As a structural analog to 2-thiopheneacetic acid and glycolic acid derivatives, this compound presents a dual hazard profile: the acidity of the carboxylic moiety combined with the lipophilic nature of the thiophene ring. This combination facilitates rapid dermal absorption and tissue damage. Standard "lab coat and glasses" protocols are insufficient for handling the neat solid, particularly during weighing and transfer operations where dust generation is probable.

Core Safety Doctrine:

  • Containment: Primary handling must occur within a certified Chemical Fume Hood.

  • Dermal Barrier: Double-gloving is mandatory to mitigate permeation risks associated with sulfur-heterocycles.

  • Respiratory: Zero-tolerance for open-bench handling of the powder form.

Risk Assessment & Hazard Characterization

Rationale for PPE Selection

To design an effective safety protocol, we must understand the "Why" behind the hazards.

Hazard VectorMechanism of ActionCritical Control Point
Corrosivity (pH < 2) The

-hydroxy acid moiety can cause immediate protein denaturation and coagulative necrosis upon contact with mucous membranes (eyes/lungs).
Eye Protection: Goggles (ANSI Z87.1+) are required; safety glasses are insufficient for powders.
Thiophene Permeation Thiophene rings are lipophilic solvents. They can permeate standard nitrile gloves faster than inorganic acids.Hand Protection: Double-layering (Nitrile over Neoprene) or high-mil extended cuff nitrile.
Dust Inhalation As a solid intermediate, the primary exposure route is airborne dust during weighing.Engineering Control: Static-dissipative balance enclosure or fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling CAS 121128-06-1.

Body PartRequired PPETechnical SpecificationOperational Logic
Eyes/Face Chemical Splash Goggles ANSI Z87.1+ (D3 rating for splash/dust)Prevents migration of corrosive dust into the lacrimal fluid. Face shield added if handling >10g.
Hands (Inner) Nitrile Exam Glove 4-5 mil thicknessActs as a second skin; allows dexterity for weighing.
Hands (Outer) Extended Cuff Nitrile or Neoprene Minimum 8 mil thickness; >300mm lengthBreakthrough Time: Thiophene analogs can degrade thin nitrile. The outer glove provides the chemical barrier; the long cuff covers the wrist gap.
Respiratory Engineering Control (Primary)Fume Hood (Face velocity 80-100 fpm)Do not use N95s alone. If hood is unavailable, a PAPR with HEPA filters is required.
Body Lab Coat (Buttoned) 100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt into skin if the thiophene moiety facilitates combustion or reaction.

Operational Workflow: Safe Handling Protocol

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Ensure fume hood is operational. Place a flow indicator (strip of tissue) to visualize inward airflow.

  • Static Control: Thiophene derivatives can be static-prone. Use an ionizing bar or anti-static gun inside the hood to prevent "powder fly-off" during weighing.

  • Decontamination Zone: Prepare a "dirty" zone inside the hood lined with absorbent pads.

Phase B: Weighing & Transfer (Highest Risk)
  • Don PPE: Put on inner gloves, lab coat, then outer gloves (tucked over the lab coat cuff). Adjust goggles.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: If the powder is clumpy, do not crush it vigorously, as this aerosolizes particles. Gently break apart.

  • Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately within the weighing vessel before transferring to the reactor. Handling the liquid solution is generally safer than the dry dust.

Phase C: Doffing (Removal) Procedure

Crucial Step: Most exposures occur here due to secondary contamination.

  • Outer Gloves: Remove outer gloves inside the fume hood using the "beak" method (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.

  • Inspect Inner Gloves: Check for yellowing or visible residue. If clean, proceed to remove goggles.

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Emergency Response Plan

  • Ocular Exposure:

    • Immediate: Flush with tepid water for 15 minutes . Hold eyelids open.

    • Note: Organic acids can bind to corneal tissue. Time is tissue.

  • Dermal Exposure:

    • Immediate: Drench area with water.[1][2][3][4][5][6][7][8][9][10] Remove contaminated clothing under the shower.

    • Treatment: Do not neutralize with bases (e.g., bicarbonate) on the skin, as the exothermic reaction can worsen the burn. Use water only.

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with a wet absorbent pad (solvent-dampened) to suppress dust.

    • Scoop into a wide-mouth jar labeled "Corrosive Organic Waste."

Waste Disposal & Deactivation[2][9][11]

  • Classification: Hazardous Organic Waste (Acidic).

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases. Mixing with oxidizers can cleave the thiophene ring, potentially releasing sulfur oxides (

    
    ).
    
  • Container: High-density polyethylene (HDPE) or glass.

Process Visualization

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop Work" triggers.

G Start Start: Handling Request (2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP WORK Acquire Engineering Controls RiskCheck->Stop No PPE_Setup Don PPE: Double Nitrile + Goggles + Lab Coat RiskCheck->PPE_Setup Yes Weighing Weighing Procedure: Use Static Control Dissolve in Solvent ASAP PPE_Setup->Weighing SpillCheck Spill or Dust Release? Weighing->SpillCheck Cleanup Emergency Protocol: Wet Wipe Method Do Not Dry Sweep SpillCheck->Cleanup Yes Disposal Disposal: Segregate from Oxidizers Label: Corrosive Acid SpillCheck->Disposal No Cleanup->Disposal

Figure 1: Operational workflow for handling corrosive thiophene-derivatives, highlighting critical safety checkpoints.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-Thiopheneacetic acid (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 29 CFR 1910.132. [Link]

Sources

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